molecular formula C18H17NO6 B200538 3,4-DAA

3,4-DAA

Cat. No.: B200538
M. Wt: 343.3 g/mol
InChI Key: HUBVPPBIEOCMIE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Local catabolism of the amino acid tryptophan by indoleamine 2,3-dioxygenase (IDO) is considered an important mechanism of regulating T-cell immunity. Inhibition of the production of T helper-1 (TH1) cytokines offers a new strategy for treating TH1 mediated autoimmune diseases such as multiple sclerosis. 3,4-DAA is an orally active synthetic derivative of the tryptophan metabolite anthranilic acid. It suppresses antigen-specific proliferation of MBP Ac1-11 TCR CD4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid

InChI

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+

InChI Key

HUBVPPBIEOCMIE-VQHVLOKHSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC

Synonyms

2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid

Origin of Product

United States

Foundational & Exploratory

The Adamantane Moiety: A Versatile Scaffold in Drug Discovery - A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique properties, including steric bulk, metabolic stability, and the ability to interact with specific biological targets, have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of adamantane derivatives, with a primary focus on their well-established roles as antiviral and neurological agents. We will delve into the molecular interactions, signaling pathways, and experimental methodologies that underpin their therapeutic effects, presenting quantitative data and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The antiviral activity of first-generation adamantane derivatives, namely amantadine and rimantadine, is primarily directed against the influenza A virus. Their mechanism of action centers on the inhibition of the viral M2 protein, a proton-selective ion channel essential for viral replication.

Molecular Target: The M2 Proton Channel

The M2 protein forms a tetrameric ion channel in the viral envelope. During viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating, which is necessary for the release of the viral genome into the cytoplasm and subsequent replication.

Amantadine and rimantadine act as non-competitive inhibitors of the M2 proton channel. They bind to a specific site within the pore of the channel, physically occluding it and thereby preventing proton translocation. Solid-state NMR studies have identified a high-affinity binding site for amantadine in the N-terminal lumen of the channel, surrounded by key residues such as Val27, Ala30, Ser31, and Gly34.

Signaling Pathway: Inhibition of Viral Uncoating

The binding of adamantane derivatives to the M2 channel disrupts the normal pH-mediated dissociation of the vRNP complex. This leads to the inhibition of viral uncoating and traps the viral genetic material within the endosome, effectively halting the viral replication cycle at an early stage.

G cluster_virus_entry Viral Entry and Uncoating cluster_inhibition Inhibition by Adamantane Derivatives Influenza_A Influenza A Virus Endosome Host Cell Endosome Influenza_A->Endosome Endocytosis Acidification Endosomal Acidification Endosome->Acidification M2_Channel M2 Proton Channel Acidification->M2_Channel Activates Proton_Influx Proton Influx M2_Channel->Proton_Influx Block Channel Blockade Uncoating Viral Uncoating (vRNP Release) Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Amantadine/ Rimantadine Adamantane->M2_Channel Binds to Block->Proton_Influx Inhibits

Figure 1: Signaling pathway of influenza A uncoating and its inhibition by adamantane derivatives.
Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of adamantane derivatives against the influenza A M2 channel has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Ki) values.

CompoundVirus Strain/TargetAssayValueReference(s)
AmantadineInfluenza A (wt)Plaque Reduction Assay15.8 µM
AmantadineInfluenza A (S31N mutant)Plaque Reduction Assay237.0 µM
AmantadineSARS-CoV-2In vitro120 µM
RimantadineInfluenza A (wt)Plaque Reduction Assay<10 mM
RimantadineSARS-CoV-2In vitro30-40 µM
Novel Adamantane Derivatives (e.g., 3F4, 3F5)SARS-CoV-2In vitro0.32 µM, 0.44 µM

Note: The emergence of resistant strains, particularly with mutations at Ser31 (S31N), has significantly reduced the clinical efficacy of amantadine and rimantadine against seasonal influenza A.

Neurological Mechanism of Action: Modulation of NMDA Receptors

Memantine, a dimethyl derivative of amantadine, is a well-established therapeutic agent for the treatment of moderate-to-severe Alzheimer's disease. Its primary mechanism of action involves the modulation of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.

Molecular Target: The NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Pathological overactivation of NMDA receptors by glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the neuronal damage observed in Alzheimer's disease.

Memantine acts as a low-affinity, uncompetitive, open-channel blocker of the NMDA receptor. It binds to a site within the ion channel pore, accessible only when the channel is open. This voltage-dependent block is a key feature of its therapeutic profile. Under normal physiological conditions, the channel is transiently opened by glutamate, and memantine's rapid on-off kinetics allow for physiological synaptic transmission. However, under conditions of pathological, sustained glutamate release, memantine effectively blocks the excessive calcium influx, thereby mitigating excitotoxicity.

Signaling Pathway: Attenuation of Excitotoxicity

By selectively blocking the pathological activation of NMDA receptors, memantine helps to restore the signal-to-noise ratio of glutamatergic neurotransmission. This neuroprotective effect is believed to underlie its ability to improve cognitive function and slow the progression of symptoms in Alzheimer's disease.

G cluster_excitotoxicity NMDA Receptor-Mediated Excitotoxicity cluster_neuroprotection Neuroprotection by Memantine Glutamate Pathological Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Sustained Activation Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Block Channel Blockade Excitotoxicity Neuronal Damage (Excitotoxicity) Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_R Binds to open channel Block->Ca_Influx Inhibits

Figure 2: Signaling pathway of NMDA receptor-mediated excitotoxicity and its modulation by memantine.
Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction of memantine and other adamantane derivatives with the NMDA receptor has been extensively studied using various electrophysiological and binding assays.

CompoundReceptor/SubunitAssayValueReference(s)
MemantineNMDA ReceptorPatch ClampIC50: 2.92 µM
MemantineNMDA Receptor (NR1a/NR2A)Patch ClampIC50: 0.93 µM
MemantineNMDA Receptor (NR1a/NR2B)Patch ClampIC50: 0.82 µM
MemantineNMDA Receptor (NR1a/NR2D)Patch ClampIC50: 0.47 µM
MemantineNMDA ReceptorRadioligand BindingKi: 740 nM
AmantadineNMDA ReceptorRadioligand BindingKi: 11,000 nM

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of adamantane derivatives. Below are detailed methodologies for key experiments.

Electrophysiological Recording of M2 Proton Channel Activity

Objective: To measure the inhibitory effect of adamantane derivatives on the proton conductance of the influenza A M2 ion channel.

Methodology:

  • Expression System: Xenopus laevis oocytes are microinjected with cRNA encoding the M2 protein.

  • Two-Electrode Voltage Clamp (TEVC):

    • Oocytes are placed in a recording chamber and perfused with a control buffer at a neutral pH (e.g., pH 7.4).

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

    • The membrane potential is held at a constant voltage (e.g., -20 mV).

    • The perfusion solution is switched to an acidic buffer (e.g., pH 5.5) to activate the M2 proton channels, and the resulting inward current is recorded.

    • The adamantane derivative is then added to the acidic perfusion solution at various concentrations, and the inhibition of the acid-activated current is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

G cluster_workflow TEVC Workflow for M2 Channel Inhibition Start Start Inject Inject Xenopus oocytes with M2 cRNA Start->Inject Incubate Incubate oocytes Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Clamp Voltage clamp at -20 mV Mount->Clamp Perfuse_Neutral Perfuse with neutral pH buffer Clamp->Perfuse_Neutral Perfuse_Acidic Perfuse with acidic pH buffer Perfuse_Neutral->Perfuse_Acidic Record_Current Record inward current Perfuse_Acidic->Record_Current Add_Drug Add adamantane derivative to acidic buffer Record_Current->Add_Drug Record_Inhibition Record inhibited current Add_Drug->Record_Inhibition Analyze Calculate IC50 Record_Inhibition->Analyze End End Analyze->End

Figure 3: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of M2 channel inhibitors.
Patch-Clamp Electrophysiology of NMDA Receptor Modulation

Objective: To characterize the blocking kinetics and voltage dependency of memantine on NMDA receptors.

Methodology:

  • Cell Culture: Primary hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits are cultured on coverslips.

  • Whole-Cell Patch-Clamp:

    • A coverslip with cultured cells is placed in a recording chamber on an inverted microscope.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • Drug Application: A rapid solution exchange system is used to apply glutamate and the NMDA receptor co-agonist glycine to activate the receptors, and the resulting inward current is recorded. Memantine is then co-applied with the agonists at various concentrations and at different holding potentials to assess its blocking and unblocking kinetics and voltage dependency.

  • Data Analysis: The IC50 value, on- and off-rates of the block, and the degree of voltage dependency are determined.

Site-Directed Mutagenesis of the M2 Proton Channel

Objective: To identify key amino acid residues involved in the binding of adamantane derivatives and the mechanism of drug resistance.

Methodology:

  • Mutagenesis: A plasmid containing the wild-type M2 gene is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to introduce specific amino acid substitutions (e.g., S31N, V27A).

  • Expression and Functional Assay: The mutated M2 constructs are expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells).

  • Inhibitor Testing: The inhibitory activity of amantadine or rimantadine on the mutant M2 channels is assessed using electrophysiological or other functional assays.

  • Analysis: The IC50 values for the mutant channels are compared to those of the wild-type channel to determine the impact of the mutation on drug sensitivity.

Conclusion and Future Directions

Adamantane derivatives have proven to be a remarkably successful class of therapeutic agents, with well-defined mechanisms of action in both antiviral and neurological contexts. Their ability to specifically target and modulate the function of ion channels, such as the influenza A M2 proton channel and the NMDA receptor, underscores the therapeutic potential of this unique chemical scaffold.

For antiviral drug development, the challenge of resistance necessitates the design of novel adamantane derivatives that can overcome common mutations in the M2 channel. Structure-based drug design, informed by detailed structural information of the drug-binding site, will be crucial in this endeavor.

In the realm of neurodegenerative diseases, the success of memantine has spurred interest in developing other adamantane-based compounds with improved or novel mechanisms of action. This includes the exploration of multi-target ligands that can simultaneously modulate different pathological pathways.

The continued investigation of the structure-activity relationships and the detailed molecular interactions of adamantane derivatives with their biological targets will undoubtedly pave the way for the development of the next generation of innovative therapeutics.

Discovery and history of aminoadamantanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of Aminoadamantanes

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon resembling a diamondoid structure, has become a privileged motif in medicinal chemistry. Its unique properties have led to the development of a class of drugs known as aminoadamantanes, which have found therapeutic applications in diverse areas, from antiviral to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of the core aminoadamantane drugs, focusing on amantadine and memantine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and processes.

The Dawn of Adamantane Chemistry: Discovery and Synthesis

The journey of aminoadamantanes begins with the discovery of their parent cage molecule, adamantane (C₁₀H₁₆). First isolated from crude petroleum in 1933, its synthesis was a significant challenge. The first successful, albeit low-yield, synthesis was achieved by Prelog and Seiwerth in 1941. However, it was the discovery of a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene by Schleyer in the late 1950s that made adamantane and its derivatives readily accessible for broader chemical and pharmacological investigation.

The First Aminoadamantane: Synthesis of Amantadine

The first therapeutically significant aminoadamantane, 1-aminoadamantane hydrochloride, known as amantadine, was first synthesized in 1960 by Stetter and his colleagues.[1] The original synthesis laid the groundwork for future adamantane-based drug discovery.

Experimental Protocol: Original Synthesis of Amantadine (Stetter et al., 1960)

The classical synthesis of amantadine proceeds in two main steps from adamantane:

  • Step 1: Electrophilic Bromination of Adamantane.

    • Reagents: Adamantane, liquid bromine (Br₂).

    • Procedure: Adamantane is dissolved in an excess of liquid bromine and the mixture is heated. The reaction proceeds via an electrophilic substitution at one of the four equivalent tertiary (bridgehead) carbon atoms. The excess bromine is removed, often by reacting with a reducing agent like sodium bisulfite, to yield 1-bromoadamantane.[2][3][4]

    • Reaction: C₁₀H₁₆ + Br₂ → C₁₀H₁₅Br + HBr

  • Step 2: Ritter Reaction and Hydrolysis.

    • Reagents: 1-bromoadamantane, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).

    • Procedure: 1-bromoadamantane is subjected to a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid. This forms an N-acetylaminoadamantane intermediate.[1][5][6][7] The intermediate is then hydrolyzed under basic conditions (e.g., refluxing with NaOH in a suitable solvent like diethylene glycol) to cleave the acetyl group, yielding 1-aminoadamantane (amantadine). The free base is then typically converted to its hydrochloride salt for pharmaceutical use.[6]

    • Reaction:

      • C₁₀H₁₅Br + CH₃CN + H₂SO₄ → C₁₀H₁₅NHC(O)CH₃

      • C₁₀H₁₅NHC(O)CH₃ + NaOH + H₂O → C₁₀H₁₅NH₂ + CH₃COONa

      • C₁₀H₁₅NH₂ + HCl → C₁₀H₁₅NH₃⁺Cl⁻

Below is a diagram illustrating the general workflow for this foundational synthesis.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ritter Reaction & Hydrolysis Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane  Br₂ Acetamido N-(1-adamantyl)acetamide Bromoadamantane->Acetamido  CH₃CN, H₂SO₄ Amantadine_base Amantadine (Free Base) Acetamido->Amantadine_base  NaOH, H₂O, Δ Amantadine_HCl Amantadine HCl Amantadine_base->Amantadine_HCl  HCl

General workflow for the original synthesis of Amantadine.

Antiviral Properties: The First Therapeutic Application

The first major breakthrough for aminoadamantanes came in 1963-1964 when amantadine was discovered to possess antiviral activity, specifically against the influenza A virus.[8] This discovery marked the advent of a new class of antiviral agents. Amantadine received approval for prophylaxis against influenza A in 1966.[9][10]

Mechanism of Action: M2 Proton Channel Inhibition

The antiviral action of amantadine is highly specific. It targets the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[11] This channel is crucial for the early stages of viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is necessary for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm to initiate replication. Amantadine blocks this M2 channel, preventing acidification and trapping the virus in the endosome, thereby inhibiting its replication.[11] Influenza B viruses, which lack the M2 protein, are not susceptible to amantadine.

The signaling pathway below illustrates the role of the M2 channel in influenza A replication and the inhibitory action of amantadine.

G cluster_virus Influenza A Virion cluster_cell Host Cell M2 M2 Proton Channel vRNP Viral RNP M2->vRNP Acidification enables release Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating Endosome Endosome (Acidic pH) Replication Viral Replication Cytoplasm->Replication Protons H⁺ Protons->M2 Influx Amantadine Amantadine Amantadine->M2 Blocks channel

Influenza A M2 channel function and inhibition by Amantadine.
Quantifying Antiviral Activity

The antiviral efficacy of amantadine and its derivatives is typically quantified using cell-based assays, such as the plaque reduction assay or by measuring channel inhibition directly using electrophysiology.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the infectivity of a virus in the presence of an antiviral compound.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is seeded in multi-well plates.[12]

  • Virus-Drug Incubation: A known quantity of influenza A virus (measured in plaque-forming units, PFU) is incubated with serial dilutions of the antiviral drug (e.g., amantadine).[13]

  • Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells. The plates are incubated to allow for viral adsorption.[14][15]

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.[12][13]

  • Plaque Development: The plates are incubated for several days to allow infected cells to lyse and form visible plaques.

  • Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in drug-treated wells is compared to untreated control wells.[13]

  • Data Analysis: The drug concentration that inhibits plaque formation by 50% (EC₅₀) is calculated.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is an electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[16][17][18]

  • Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the influenza A M2 protein. The oocytes are incubated for 2-4 days to allow for protein expression on the cell membrane.

  • Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.

  • Voltage Clamp: A feedback amplifier clamps the membrane potential at a set holding potential (e.g., -30 mV).

  • Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.

  • Inhibitor Application: The low pH solution containing various concentrations of the inhibitor (amantadine) is perfused over the oocyte. The drug blocks the channel, causing a reduction in the measured current.

  • Data Analysis: The inhibition of the current is measured at each drug concentration, and the data are fitted to a dose-response curve to determine the concentration that inhibits 50% of the channel activity (IC₅₀).[19]

CompoundTargetAssayPotency (IC₅₀)Reference
AmantadineInfluenza A M2 (WT)TEVC16.0 ± 1.1 µM[19]
AmantadineInfluenza A M2 (S31N)TEVC199.9 ± 1.1 µM[19]
AmantadineInfluenza A M2 (L26F)TEVC164.5 ± 14.4 µM[20]
RimantadineInfluenza A M2 (WT)TEVC~15 µM[19]

A Serendipitous Turn: Aminoadamantanes in Neurology

The history of aminoadamantanes took an unexpected turn in 1968 when a patient taking amantadine for influenza prophylaxis reported a marked improvement in her Parkinson's disease symptoms.[9] This serendipitous discovery led to clinical trials, and in 1973, the FDA approved amantadine for the treatment of Parkinson's disease.[9] This opened a new chapter for these molecules as neuromodulatory agents.

Amantadine in Parkinson's Disease

The mechanism of amantadine in Parkinson's disease is not fully elucidated but is understood to be multifactorial. Its primary benefits are thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission. It acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and is also believed to enhance dopamine release and inhibit its reuptake.

StudyN (Amantadine)Primary Outcome MeasureResult (Amantadine vs. Placebo)Reference
Multi-center, RCT36Rush Dyskinesia Rating Scale (RDRS)64% improved vs. 16% improved (OR: 6.7)[21]
Multi-center, RCT36UPDRS-IVa (Dyskinesia)-1.83 score change vs. -0.03[21]
Pooled Phase 3101"Off" Time-1.2 hours/day (p < 0.001)[22]
Pooled Phase 3101"On" Time with Troublesome Dyskinesia-2.0 hours/day (p < 0.001)[22]
EASE LID 2 (Open-Label)223MDS-UPDRS Part IVSustained reduction over 100 weeks[23][24]
Development of Memantine for Alzheimer's Disease

Building on the neurological activity of amantadine, a second-generation aminoadamantane, memantine (1-amino-3,5-dimethyladamantane), was developed. First synthesized in 1963 by Eli Lilly, its central nervous system activity was noted in the early 1970s.[25] It was eventually developed by Merz Pharmaceuticals for neurological disorders. The critical discovery of its mechanism as an NMDA receptor antagonist was made in 1989.[26] This provided a strong rationale for its use in Alzheimer's disease, where glutamatergic excitotoxicity is a key pathological feature. Memantine was approved in the US in 2003 for the treatment of moderate-to-severe Alzheimer's disease.[25]

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is fundamental for learning and memory. However, excessive glutamate can lead to overstimulation of NMDA receptors, causing an influx of Ca²⁺ that triggers neurotoxic pathways. Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist. Its properties are key to its therapeutic effect:

  • Uncompetitive: It only binds within the ion channel when it is opened by glutamate and a co-agonist (glycine or D-serine).

  • Voltage-Dependent: At normal resting membrane potentials, the channel is blocked by Mg²⁺. When the neuron is depolarized, Mg²⁺ is expelled, allowing ion flow. Memantine can then enter and block the channel.

  • Low Affinity & Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics mean it can leave the channel when a large, transient "phasic" glutamate signal (associated with normal learning) occurs. However, it remains effective at blocking the low-level, persistent "tonic" activation of the receptor that is thought to be pathological.

This preferential blocking of pathological signaling while sparing physiological signaling distinguishes it from high-affinity NMDA antagonists, which can cause significant side effects.

G cluster_pathway Glutamatergic Synapse Glutamate Glutamate (Tonic, Pathological) NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks Channel

Mechanism of Memantine in preventing glutamatergic excitotoxicity.
Quantifying Neurological Activity

The efficacy of memantine has been established in numerous clinical trials, and its binding affinity for the NMDA receptor has been determined through radioligand binding assays.

ParameterAmantadineMemantineReference
NMDA Receptor Affinity (Ki)~11,000 nM~500 - 1,000 nM[26][27][28]
NMDA Receptor IC₅₀ (Whole-Cell)~35 - 50 µM~0.5 - 1 µM[27][29]

Clinical Efficacy of Memantine in Moderate-to-Severe Alzheimer's Disease

StudyN (Memantine)Primary Outcome MeasureResult (Mean Change, Memantine vs. Placebo)Reference
Reisberg et al. (28-week)126SIB+0.9 vs. -2.5 (p < 0.001)[30]
Reisberg et al. (28-week)126ADCS-ADL₁₉-2.0 vs. -3.4 (p = 0.03)[30]
Tariot et al. (24-week, +AChEI)341SIB+2.2 vs. -0.4 (p = 0.001)[31]
Tariot et al. (24-week, +AChEI)341CIBIC-Plus3.8 vs. 4.1 (p = 0.008)[31][32]

SIB: Severe Impairment Battery; ADCS-ADL: Alzheimer's Disease Cooperative Study - Activities of Daily Living; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; AChEI: Acetylcholinesterase Inhibitor.

Conclusion

The discovery and development of aminoadamantanes represent a remarkable journey in medicinal chemistry, from an obscure hydrocarbon to multifaceted therapeutic agents. The story began with the synthesis of amantadine and its unexpected discovery as an antiviral agent, leading to the elucidation of a novel mechanism of action involving the M2 proton channel. A second wave of discovery, initiated by a serendipitous clinical observation, repositioned these molecules as crucial neuromodulatory agents. This led to the rational development of memantine, a second-generation compound that has become a cornerstone in the management of moderate-to-severe Alzheimer's disease by targeting pathological NMDA receptor activity. The history of aminoadamantanes underscores the value of both rational design and serendipity in drug discovery and continues to inspire the development of new adamantane-based therapeutics.

References

The Versatile Diamondoid: A Technical Review of 1,3-Diaminoadamantane Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, cage-like structure of adamantane has long captured the interest of chemists, offering a unique scaffold for the development of novel materials and therapeutics. Among its many derivatives, 1,3-diaminoadamantane stands out as a particularly versatile building block, finding applications in fields ranging from antiviral drug discovery to the synthesis of high-performance polymers and advanced porous materials. This in-depth technical guide explores the core applications of 1,3-diaminoadamantane, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical and biological pathways.

Synthesis of 1,3-Diaminoadamantane: A Foundational Overview

The synthesis of 1,3-diaminoadamantane is a critical first step for its various applications. Several synthetic routes have been reported, with a common and effective method involving the bromination of adamantane followed by amination.[1]

A widely adopted procedure begins with the electrophilic bromination of adamantane to yield 1,3-dibromoadamantane. This intermediate is then subjected to amination, often using urea in the presence of an acid catalyst, to produce the target 1,3-diaminoadamantane.[2] The overall yield for this two-step process can be significant, with reports of up to 51.26% from adamantane.[2]

Synthesis_of_1_3_Diaminoadamantane Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Br₂, Fe Diaminoadamantane 1,3-Diaminoadamantane Dibromoadamantane->Diaminoadamantane Urea, TFA

A simplified schematic of the synthesis of 1,3-diaminoadamantane.
Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from a reported high-yield synthesis.[2]

Step 1: Synthesis of 1,3-Dibromoadamantane

  • In a round-bottom flask, dissolve adamantane in a suitable solvent such as dichloromethane.

  • Add iron powder to act as a catalyst.

  • Slowly add liquid bromine to the stirred mixture at room temperature.

  • Continue stirring for 24 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite to remove excess bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane.

Step 2: Synthesis of 1,3-Diaminoadamantane

  • In a reaction vessel, combine 1,3-dibromoadamantane, urea, and a high-boiling point solvent like diphenyl ether.

  • Add trifluoroacetic acid (TFA) as a catalyst.

  • Heat the mixture to approximately 180°C and maintain for 1.5 hours with stirring.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).

  • Acidify the organic extract with hydrochloric acid to protonate the diamine, facilitating its separation from the organic phase.

  • Neutralize the acidic aqueous layer with a base, such as sodium hydroxide, to deprotonate the diamine.

  • Extract the free diamine into an organic solvent.

  • Dry the organic extract and remove the solvent under reduced pressure to obtain 1,3-diaminoadamantane.

Antiviral Drug Development: A Promising Scaffold

The adamantane cage has a well-established history in antiviral drug development, with amantadine and rimantadine being early examples of successful influenza A inhibitors. 1,3-Diaminoadamantane provides a scaffold for the development of new antiviral agents with potentially broader activity and improved resistance profiles.

The general workflow for antiviral drug discovery involves several key stages, from initial screening of a compound library to preclinical and clinical trials.

Antiviral_Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound_Library Compound Library Construction Initial_Screening Initial High-Throughput Screening Compound_Library->Initial_Screening Hit_Validation Hit Validation & Lead Identification Initial_Screening->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization In_Vivo_Testing In Vivo Animal Testing Lead_Optimization->In_Vivo_Testing Phase_I Phase I (Safety) In_Vivo_Testing->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

A generalized workflow for antiviral drug discovery.
Quantitative Data: Antiviral Activity of 1,3-Diaminoadamantane Derivatives

The antiviral efficacy of compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.

CompoundVirusCell LineIC50 / EC50 (µM)Reference
Aminoadamantane Derivative 3F4 SARS-CoV-2Vero CCL-810.32
Aminoadamantane Derivative 3F5 SARS-CoV-2Vero CCL-810.44
Aminoadamantane Derivative 3E10 SARS-CoV-2Vero CCL-811.28
Glycyl-rimantadine Influenza A/Hongkong/68Not Specified0.11 µg/mL
Experimental Protocol: General Antiviral Screening (CPE Reduction Assay)

This protocol outlines a common method for initial in vitro screening of antiviral compounds based on the reduction of the cytopathic effect (CPE).[3]

  • Cell Culture: Plate a suitable host cell line (e.g., Vero 76 cells) in 96-well microplates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Infection: Add the test compounds at various concentrations to the cell monolayers. Subsequently, infect the cells with the target virus. Include control wells with uninfected cells, infected cells without any compound, and infected cells with a known antiviral drug.

  • Incubation: Incubate the plates until a significant cytopathic effect (typically >80%) is observed in the virus control wells.

  • Quantification of Cell Viability: Use a cell viability assay, such as the neutral red uptake assay, to quantify the number of viable cells in each well.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

High-Performance Polymers: Enhancing Thermal Stability

The rigid and bulky nature of the 1,3-diaminoadamantane unit makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides. The incorporation of the adamantane cage into the polymer backbone can significantly enhance thermal stability, as indicated by high glass transition temperatures (Tg).[4]

The synthesis of polyimides from 1,3-diaminoadamantane typically involves a two-step process: the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Polyimide_Synthesis_Workflow Diamine 1,3-Diaminoadamantane Derivative Polyamic_Acid Poly(amic acid) Intermediate Diamine->Polyamic_Acid Dianhydride Aromatic Dianhydride Dianhydride->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization

General workflow for the synthesis of polyimides from 1,3-diaminoadamantane.
Quantitative Data: Thermal Properties of Adamantane-Based Polyimides

The thermal stability of polymers is a critical parameter for many applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures.

Diamine MonomerDianhydride MonomerTg (°C)Td at 10% weight loss (°C)Reference
2,2-bis[4-(4-aminophenoxy)phenyl]adamantane Various Aromatic Dianhydrides248 - 308> 500[5]
1,3-bis(4-aminophenyl) adamantane (ADMDA) Commercial Dianhydrides285 - 440Not Specified[4]
Experimental Protocol: Synthesis of Adamantane-Based Polyimides

This protocol describes a general two-stage synthesis of polyimides.[5][6]

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged reaction flask, dissolve the 1,3-diaminoadamantane derivative in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Gradually add an equimolar amount of a solid aromatic dianhydride to the stirred diamine solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

  • Heat the film in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program. A typical program might involve heating at 100°C, 200°C, and finally 300°C, holding at each temperature for a specified time to ensure complete conversion of the poly(amic acid) to the polyimide and removal of the solvent and water.

  • After cooling, the resulting polyimide film can be removed from the glass plate.

Materials Science: Building Blocks for Porous Frameworks

The well-defined geometry and rigidity of 1,3-diaminoadamantane make it a desirable building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[7] These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.[7]

Quantitative Data: Properties of Adamantane-Based Porous Materials

The performance of porous materials is often characterized by their Brunauer-Emmett-Teller (BET) surface area and pore volume.

Material TypeAdamantane-Based Building BlockBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Microporous Organic Framework 1,3,5,7-Tetrakis(4-iodophenyl)adamantane442 - 665Not Specified[8]
Covalent Organic Framework (COF-42) 2,5-Diethoxyterephthalohydrazide and trigonal trialdehydes720Not Specified[9]
Metal-Organic Framework Adamantane-based ligandsNot SpecifiedNot Specified[10]

Note: Data for MOFs and COFs specifically derived from 1,3-diaminoadamantane is limited in the reviewed literature. The table provides examples of adamantane-based porous materials to illustrate their potential properties.

Catalysis: An Emerging Frontier

While the use of 1,3-diaminoadamantane in catalysis is a less explored area compared to its other applications, its derivatives have shown potential as ligands for metal-based catalysts and as organocatalysts. The rigid adamantane backbone can provide steric bulk and influence the stereoselectivity of catalytic reactions.[11][12] Further research is needed to fully elucidate the catalytic potential of 1,3-diaminoadamantane and its complexes.

Conclusion

1,3-Diaminoadamantane has proven to be a remarkably versatile and valuable building block in modern chemistry. Its unique diamondoid structure imparts desirable properties to a wide range of materials and molecules. In drug discovery, it serves as a robust scaffold for the development of novel antiviral agents. In polymer science, its incorporation leads to the creation of high-performance polyimides with exceptional thermal stability. Furthermore, its rigid and well-defined geometry makes it a promising component for the construction of advanced porous materials like MOFs and COFs. As research continues to uncover new synthetic methodologies and applications, the importance of 1,3-diaminoadamantane in the development of advanced materials and therapeutics is set to grow.

References

An In-depth Technical Guide to 1,3-Diaminoadamantane (CAS 10303-95-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 1,3-Diaminoadamantane (CAS 10303-95-4). This unique, rigid diamine serves as a critical building block in medicinal chemistry, materials science, and chemical synthesis, offering a scaffold for the development of novel therapeutics and high-performance materials.

Core Properties of 1,3-Diaminoadamantane

1,3-Diaminoadamantane, also known by its IUPAC name Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine, is a white crystalline solid characterized by a rigid, cage-like adamantane core with two primary amine functionalities.[1] This structure imparts unique properties such as high thermal stability, steric bulk, and specific reactivity, making it a valuable intermediate in various chemical transformations.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-Diaminoadamantane.

PropertyValueReference(s)
CAS Number 10303-95-4[1][3]
IUPAC Name adamantane-1,3-diamine[3]
Synonyms 1,3-Adamantanediamine, Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine[1][4]
Molecular Formula C₁₀H₁₈N₂[1][3]
Molecular Weight 166.26 g/mol [3]
Boiling Point 248.6 ± 8.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 122.0 ± 17.9 °C[5]
Appearance White to Almost white powder to lump[1]
Solubility The hydrochloride salt is soluble in water.[1]

Synthesis and Experimental Protocols

The most common and well-documented synthesis of 1,3-Diaminoadamantane involves a two-step process starting from adamantane: bromination followed by amination.[1][5]

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

Step 1: Synthesis of 1,3-Dibromoadamantane [1][5]

  • To a stirred mixture of adamantane and iron powder in dichloromethane (CH₂Cl₂), add liquid bromine at room temperature.

  • Maintain the reaction at this temperature for 24 hours.

  • Upon completion, treat the reaction mixture with an aqueous solution of sodium sulfite to quench excess bromine.

  • Concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude solid from methanol to yield 1,3-dibromoadamantane as a white crystalline solid. A typical yield is around 72%.[1][5]

Step 2: Amination of 1,3-Dibromoadamantane [1][5]

  • In a round-bottom flask pre-heated to 140 °C in an oil bath, add 1,3-dibromoadamantane, urea, and trifluoroacetic acid to diphenyl ether as a high-boiling point solvent.[5]

  • Stir the mixture and heat to the desired reaction temperature for the specified time (e.g., 180°C for 1.5 hours).[1][5]

  • After the reaction, cool the mixture and extract the product with chloroform.

  • Acidify the organic layer with 2M HCl, separate the aqueous layer, and then basify it with NaOH to a pH of 11.[5]

  • Extract the aqueous solution with chloroform, dry the combined organic layers over magnesium sulfate (MgSO₄), and concentrate under vacuum to obtain the crude 1,3-Diaminoadamantane.

  • Further purification can be achieved by vacuum distillation to yield the final product as a white solid.[5]

Synthesis_Workflow Adamantane Adamantane Bromination Bromination (Br₂, Fe, CH₂Cl₂) Adamantane->Bromination Dibromoadamantane 1,3-Dibromoadamantane Bromination->Dibromoadamantane Amination Amination (Urea, TFA, Diphenyl ether) Dibromoadamantane->Amination Diaminoadamantane 1,3-Diaminoadamantane Amination->Diaminoadamantane Purification Purification (Acid-base extraction, Vacuum distillation) Diaminoadamantane->Purification Final_Product Pure 1,3-Diaminoadamantane Purification->Final_Product

Caption: Synthetic workflow for 1,3-Diaminoadamantane.

Applications in Research and Development

1,3-Diaminoadamantane is a versatile building block with significant applications in several fields.[2]

Pharmaceutical and Medicinal Chemistry

The adamantane cage is a recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[2][6] 1,3-Diaminoadamantane serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][7]

Notably, it is a precursor to derivatives like Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[8][9] The amino groups on the adamantane scaffold provide reactive sites for further functionalization, allowing for the construction of complex molecules with potential therapeutic activities.[2]

Drug_Development_Pathway cluster_0 Core Building Block cluster_1 Chemical Modification cluster_2 Therapeutic Target Interaction Diaminoadamantane 1,3-Diaminoadamantane Functionalization Functionalization of Amine Groups (e.g., Alkylation, Acylation) Diaminoadamantane->Functionalization API Active Pharmaceutical Ingredient (e.g., Memantine precursor) Functionalization->API NMDAR NMDA Receptor API->NMDAR Antagonism

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Diaminoadamantane from Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Diaminoadamantane is a key bicyclic diamine utilized as a building block in medicinal chemistry and materials science. Its rigid, cage-like structure imparts unique properties to polymers, and its derivatives have shown potential as therapeutic agents. This document provides detailed protocols for the synthesis of 1,3-diaminoadamantane starting from adamantane, focusing on a common and efficient two-step synthetic route.

Overall Synthesis Workflow

The synthesis of 1,3-diaminoadamantane from adamantane is typically achieved through a two-step process:

  • Bromination of Adamantane: Adamantane undergoes electrophilic substitution to yield 1,3-dibromoadamantane.

  • Amination of 1,3-Dibromoadamantane: The dibrominated intermediate is then converted to 1,3-diaminoadamantane.

Synthesis_Workflow Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Step 1: Bromination Diaminoadamantane 1,3-Diaminoadamantane Dibromoadamantane->Diaminoadamantane Step 2: Amination

Caption: Overall workflow for the synthesis of 1,3-diaminoadamantane.

Step 1: Synthesis of 1,3-Dibromoadamantane

This step involves the direct bromination of adamantane at the tertiary bridgehead positions. The reaction is typically catalyzed by a Lewis acid or metallic iron.

Experimental Protocol: Bromination of Adamantane

Materials:

  • Adamantane

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Iron powder (Fe)

  • Aqueous sodium sulfite solution (Na₂SO₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of adamantane and iron powder is suspended in dichloromethane.

  • The flask is cooled in an ice bath.

  • Liquid bromine is added dropwise to the stirred mixture at a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction is quenched by the careful addition of an aqueous sodium sulfite solution to neutralize any excess bromine.

  • The organic layer is separated using a separatory funnel, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude solid.

  • The crude product is purified by recrystallization from methanol to afford pure 1,3-dibromoadamantane as a white solid.

Quantitative Data for Step 1
ParameterValueReference
Starting MaterialAdamantane[1]
Product1,3-Dibromoadamantane[1]
Yield72%[1]
Melting Point112-113 °C[1]
AppearanceWhite solid[1]

Step 2: Synthesis of 1,3-Diaminoadamantane

The conversion of 1,3-dibromoadamantane to 1,3-diaminoadamantane can be achieved through various methods. A convenient and effective method involves amination with urea in the presence of trifluoroacetic acid.

Experimental Protocol: Amination of 1,3-Dibromoadamantane with Urea

Materials:

  • 1,3-Dibromoadamantane

  • Urea (CO(NH₂)₂)

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

Procedure: [1]

  • A mixture of 1,3-dibromoadamantane, urea, and diphenyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Trifluoroacetic acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

  • After cooling to room temperature, the mixture is acidified with hydrochloric acid.

  • The aqueous layer is separated and then neutralized with a sodium hydroxide solution.

  • The neutralized aqueous solution is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield crude 1,3-diaminoadamantane, which can be further purified if necessary.

Quantitative Data for Step 2
ParameterValueReference
Starting Material1,3-Dibromoadamantane[1]
Product1,3-Diaminoadamantane[1]
ReagentsUrea, Trifluoroacetic Acid[1]
SolventDiphenyl ether[1]
Yield71.2%[1]
Overall Yield (from Adamantane)51.26%[1]

Alternative Amination Route: Ritter Reaction

An alternative pathway for the amination involves a Ritter-type reaction, which proceeds through a diacetylamino intermediate followed by hydrolysis.

Ritter_Reaction_Pathway Dibromoadamantane 1,3-Dibromoadamantane Carbocation Adamantane-1,3-dication Dibromoadamantane->Carbocation Strong Acid Diacetylamino N,N'-Diacetyl-1,3-diaminoadamantane Carbocation->Diacetylamino Acetonitrile Diaminoadamantane 1,3-Diaminoadamantane Diacetylamino->Diaminoadamantane Hydrolysis

Caption: Ritter reaction pathway for the synthesis of 1,3-diaminoadamantane.

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which in this case is the carbocation generated from 1,3-dibromoadamantane in the presence of a strong acid.[2][3] The resulting N,N'-diacetyl-1,3-diaminoadamantane is then hydrolyzed to yield the final product.[4][5]

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic. All manipulations should be performed in a fume hood.

  • Reactions involving strong acids and heating should be conducted with caution, using appropriate glassware and heating apparatus.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Experimental protocol for 1,3-dibromoadamantane amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Disubstituted adamantane derivatives are crucial building blocks in medicinal chemistry and materials science due to their rigid, three-dimensional structure. This application note provides a detailed experimental protocol for the amination of 1,3-dibromoadamantane, a key intermediate in the synthesis of various biologically active compounds and functional materials. The protocol described herein is a robust and scalable method for producing 1,3-diaminoadamantane.

Reaction Mechanism

The amination of 1,3-dibromoadamantane proceeds through a nucleophilic substitution reaction. Given the tertiary nature of the bridgehead carbons of the adamantane cage, the reaction is likely to follow an SN1-type mechanism. This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the amine nucleophile.[1] Trifluoroacetic acid can be used to facilitate the cleavage of the C-Br bond, promoting the formation of the carbocation.[2]

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from established literature procedures for the amination of 1,3-dibromoadamantane using urea as the amine source.[2][3]

Materials:

  • 1,3-Dibromoadamantane (C₁₀H₁₄Br₂)

  • Urea (CH₄N₂O)

  • Trifluoroacetic Acid (TFA, CF₃COOH)

  • Diphenyl ether (C₁₂H₁₀O)

  • Chloroform (CHCl₃)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromoadamantane and urea. A molar ratio of 1:2 to 1:10 (1,3-dibromoadamantane to urea) is recommended.[3]

  • Solvent and Catalyst Addition: Add a high-boiling point solvent such as diphenyl ether.[2][3] Subsequently, add a catalytic amount of trifluoroacetic acid.[2]

  • Reaction: Heat the mixture to 180°C with vigorous stirring for 1.5 hours.[2]

  • Work-up:

    • Cool the reaction mixture to approximately 50°C.[3]

    • Extract the mixture with chloroform.[2]

    • Acidify the organic layer with hydrochloric acid.

    • Basify the aqueous layer with a sodium hydroxide solution.

  • Purification:

    • Extract the basified aqueous layer with chloroform.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield 1,3-diaminoadamantane.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the amination of 1,3-dibromoadamantane.

ReactantReagentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
AdamantaneBromine, Iron powderDichloromethaneIronRoom Temp2472[2]
1,3-DibromoadamantaneUreaDiphenyl etherTrifluoroacetic Acid1801.5-[2]

Note: The yield for the direct amination step from 1,3-dibromoadamantane was not explicitly stated in the referenced literature, but the overall synthesis of adamantane-1,3-diamine from adamantane achieves yields up to 72%.[2]

Experimental Workflow

experimental_workflow reactant 1,3-Dibromoadamantane + Urea reaction Reaction (180°C, 1.5h) reactant->reaction solvent Diphenyl Ether solvent->reaction catalyst Trifluoroacetic Acid catalyst->reaction workup Work-up (Extraction, Acidification, Basification) reaction->workup Cool to 50°C purification Purification (Distillation) workup->purification product 1,3-Diaminoadamantane purification->product

Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.

Reaction Mechanism Pathway

reaction_mechanism start 1,3-Dibromoadamantane carbocation Adamantane-1,3-diyl Dicarbocation (Intermediate) start->carbocation - 2Br⁻ attack Nucleophilic Attack carbocation->attack nucleophile Urea (Nucleophile) nucleophile->attack intermediate Bis(ureido)adamantane Intermediate attack->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 1,3-Diaminoadamantane hydrolysis->product

Caption: Proposed SN1-type reaction mechanism for the amination.

References

Application of 1,3-Diaminoadamantane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

1,3-Diaminoadamantane is a unique diamine monomer characterized by a rigid, three-dimensional diamondoid cage structure. Its incorporation into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures (Tg). These attributes make polymers derived from 1,3-diaminoadamantane suitable for high-performance applications in fields such as microelectronics, aerospace, and advanced composites. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides and polyimides based on 1,3-diaminoadamantane.

I. Polymer Systems and Applications

The rigid and bulky nature of the adamantane cage disrupts polymer chain packing, leading to materials with high thermal stability and good solubility in organic solvents. The primary applications of 1,3-diaminoadamantane in polymer chemistry are in the synthesis of high-performance polyamides and polyimides.

  • Polyamides: The incorporation of 1,3-diaminoadamantane into polyamide chains enhances their thermal resistance and mechanical properties compared to conventional aliphatic or aromatic polyamides. These materials can be used in applications requiring high-temperature stability and durability.

  • Polyimides: Adamantane-based polyimides exhibit exceptionally high glass transition temperatures, excellent thermal and oxidative stability, and good mechanical properties.[1] They are often colorless and transparent, making them suitable for optical and optoelectronic applications.[1]

II. Quantitative Data Summary

The properties of polymers derived from 1,3-diaminoadamantane and its derivatives are summarized in the tables below. These tables provide a comparative overview of their thermal and mechanical characteristics.

Table 1: Thermal Properties of Adamantane-Based Polymers

Polymer TypeMonomersTg (°C)5% Weight Loss Temp. (°C)10% Weight Loss Temp. (°C)Char Yield at 800°C (%)
Polyamide1,3-Bis(4-aminophenyl)adamantane + Aliphatic Dicarboxylic Acids>150---
PolyamideSpiro-(adamantane-2,9'(2',7'-diamino)-fluorene) + Isophthaloyl Chloride>350>450--
Polyimide1,3-Bis(4-aminophenyl) adamantane (ADMDA) + Commercial Dianhydrides285 - 440->500-
Polyimide2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane + Aromatic Dianhydrides248 - 308->500-
Polyimide1,3-Diaminoadamantane + Aromatic Dianhydrides179 - 187up to 354--

Table 2: Mechanical Properties of Adamantane-Based Polyimide Films

MonomersTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
1,3-Bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) + DianhydridesInferior to ADMDA-derived polymers--
1,3-Bis(fluoro-aminophenyl) adamantane (FADMDA) + Dianhydrides-Lower than ADMDA-based polymersHigher than ADMDA-based ones

III. Experimental Protocols

A. Synthesis of Adamantane-Based Polyamides

1. Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides from 1,3-diaminoadamantane and aromatic dicarboxylic acid chlorides.

  • Materials:

    • 1,3-Diaminoadamantane

    • Terephthaloyl chloride (or other aromatic diacid chloride)

    • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

    • Lithium Chloride (LiCl)

    • Pyridine

    • Methanol

    • Acetone

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-diaminoadamantane and a catalytic amount of LiCl in anhydrous DMAc.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride, either as a solid or as a solution in DMAc, to the stirred diamine solution.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • The resulting viscous polymer solution is then poured into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.

    • The precipitated polymer is collected by filtration, washed thoroughly with water and then methanol to remove unreacted monomers and salts.

    • The purified polymer is dried in a vacuum oven at 60-80 °C overnight.

2. Phosphorylation Polycondensation

This method allows for the direct polycondensation of dicarboxylic acids with diamines.[2]

  • Materials:

    • 1,3-Bis(4-aminophenyl)adamantane

    • Aliphatic or aromatic dicarboxylic acid

    • N-Methyl-2-pyrrolidone (NMP)

    • Triphenyl phosphite (TPP)

    • Pyridine

    • Calcium Chloride (CaCl2)

    • Ethanol

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dicarboxylic acid, anhydrous calcium chloride, and pyridine in NMP.

    • To this solution, add an equimolar amount of the adamantane-containing diamine and triphenyl phosphite.[2]

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 3-4 hours with continuous stirring.[3]

    • After cooling to room temperature, pour the viscous solution into ethanol to precipitate the polymer.

    • Filter the polymer, wash with hot ethanol and then water, and dry under vacuum at 80 °C.[3]

B. Synthesis of Adamantane-Based Polyimides

1. Two-Step Synthesis via Poly(amic acid)

This is a widely used method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.[4]

  • Materials:

    • 1,3-Diaminoadamantane

    • Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

    • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

    • Acetic anhydride

    • Pyridine

  • Procedure:

    • Step 1: Poly(amic acid) Synthesis

      • In a dry, nitrogen-purged flask, dissolve an equimolar amount of 1,3-diaminoadamantane in anhydrous DMAc.

      • Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.

      • Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

    • Step 2: Thermal Imidization

      • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

      • Place the plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.[4]

      • After cooling, the resulting polyimide film can be peeled from the glass substrate.

    • Step 2: Chemical Imidization (Alternative)

      • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

      • Stir the mixture at room temperature for 12-24 hours.

      • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

      • Collect the polymer by filtration, wash, and dry.

C. Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized polymers.

  • Protocol:

    • Prepare a thin film of the polymer or mix a small amount of the powdered polymer with KBr to form a pellet.

    • Record the FTIR spectrum over a range of 4000-400 cm-1.

    • For polyamides, look for characteristic absorption bands around 3300 cm-1 (N-H stretching) and 1650 cm-1 (amide I, C=O stretching).[5]

    • For polyimides, confirm the formation of the imide ring by the appearance of characteristic absorption bands around 1780 cm-1 (asymmetric C=O stretching), 1720 cm-1 (symmetric C=O stretching), and 1370 cm-1 (C-N stretching).[5] The disappearance of amic acid bands is also indicative of complete imidization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To obtain detailed information about the polymer structure.

  • Protocol:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6, DMAc-d9).

    • Record 1H NMR and 13C NMR spectra.

    • For adamantane-containing polymers, characteristic peaks for the adamantane protons will be observed in the aliphatic region (typically 1.5-2.5 ppm in 1H NMR).

    • Analyze the aromatic region to confirm the structure of the aromatic monomers used.

3. Thermal Analysis (TGA and DSC)

  • Purpose: To evaluate the thermal stability and transitions of the polymers.

  • Thermogravimetric Analysis (TGA) Protocol:

    • Place a small sample (5-10 mg) of the polymer in an alumina pan.

    • Heat the sample from room temperature to 800-900 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[6][7]

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

  • Differential Scanning Calorimetry (DSC) Protocol:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its expected Tg, then cool it down, and reheat it at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[6]

IV. Visualizations

Polyamide_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification diamine 1,3-Diaminoadamantane dissolve Dissolve Diamine in DMAc/LiCl diamine->dissolve diacid_chloride Diacid Chloride add_diacid Add Diacid Chloride diacid_chloride->add_diacid cool Cool to 0-5°C dissolve->cool cool->add_diacid react Stir at RT add_diacid->react precipitate Precipitate in Methanol/Water react->precipitate wash Wash with Water & Methanol precipitate->wash dry Dry under Vacuum wash->dry product Polyamide dry->product Polyimide_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Step 1: Poly(amic acid) Formation cluster_imidization Step 2: Imidization diamine 1,3-Diaminoadamantane dissolve Dissolve Diamine in DMAc diamine->dissolve dianhydride Dianhydride add_dianhydride Add Dianhydride dianhydride->add_dianhydride dissolve->add_dianhydride stir Stir at RT for 12-24h add_dianhydride->stir paa_solution Poly(amic acid) Solution stir->paa_solution cast_film Cast Film paa_solution->cast_film thermal_cure Thermal Cure (100-300°C) cast_film->thermal_cure polyimide_film Polyimide Film thermal_cure->polyimide_film

References

1,3-Diaminoadamantane: A Versatile Building Block in Organic Synthesis for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminoadamantane is a unique, rigid, and sterically hindered diamine that has garnered significant interest as a versatile building block in organic synthesis. Its three-dimensional diamondoid cage structure imparts desirable physicochemical properties to target molecules, including high thermal stability, lipophilicity, and metabolic resistance. These characteristics make it a valuable scaffold in the design and synthesis of a wide array of functional molecules, from advanced polymers and materials to potent therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 1,3-diaminoadamantane in the synthesis of bioactive molecules and advanced materials.

Applications of 1,3-Diaminoadamantane

The bifunctionality of 1,3-diaminoadamantane allows for its incorporation into a variety of molecular architectures. Key application areas include:

  • Pharmaceuticals and Drug Discovery: The adamantane cage can serve as a lipophilic anchor, enhancing the ability of a drug candidate to cross cell membranes. Its rigid structure can also orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity interactions with biological targets. Derivatives of 1,3-diaminoadamantane have been investigated for their potential as antiviral, anticancer, and enzyme-inhibiting agents.[1]

  • Polymer Chemistry: Incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance the thermal stability and mechanical properties of the resulting materials. Polyamides and polyimides derived from 1,3-diaminoadamantane are of interest for applications requiring high-performance materials.

  • Materials Science: As a difunctional linker, 1,3-diaminoadamantane can be used in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the diamine can lead to the formation of highly ordered, porous materials with potential applications in gas storage, separation, and catalysis.[2]

Experimental Protocols

I. Synthesis of Bioactive Molecules: Schiff Base Derivatives

Schiff bases derived from 1,3-diaminoadamantane are a class of compounds with potential biological activities, including antioxidant properties. The following protocol details the synthesis of a bis-Schiff base from a 1,3-diaminoadamantane derivative and an aromatic aldehyde.

Reaction Scheme:

Materials:

  • 1,3-bis(4-aminophenyl)adamantane

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Pyridine

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 1,3-bis(4-aminophenyl)adamantane in 35 mL of absolute ethanol.

  • Add 2 equivalents of the aromatic aldehyde to the solution.

  • Add 0.5 mL of pyridine to the reaction mixture as a catalyst.

  • Reflux the reaction mixture for 5-6 hours.

  • After cooling to room temperature, filter the resulting precipitate.

  • Recrystallize the crude product from absolute ethanol to obtain the purified bis-Schiff base derivative.

Quantitative Data:

Derivative (Substituent on Aldehyde)Yield (%)
4-Hydroxy72%
4-Methoxy65%
4-Chloro58%
4-Nitro43%

Data adapted from a study on the synthesis of new (Bis) Schiff base derivatives based on adamantane.[2]

II. Synthesis of High-Performance Polymers: Polyamides

The reaction of 1,3-diaminoadamantane with diacyl chlorides yields polyamides with high thermal stability. The following is a general procedure for the synthesis of a polyamide from a 1,3-diaminoadamantane derivative and an aliphatic dicarboxylic acid.

Reaction Scheme:

Materials:

  • 1,3-Bis(4-aminophenyl)adamantane

  • Dicarboxylic acid (e.g., oxalic acid, succinic acid)

  • Anhydrous Calcium Chloride

  • Triphenylphosphite (TPP)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1 equivalent of the diamino monomer (e.g., 1,3-Bis(4-aminophenyl)adamantane), 1 equivalent of the dicarboxylic acid, anhydrous calcium chloride, triphenylphosphite, N-methyl-2-pyrrolidone, and pyridine.

  • Reflux the mixture at 80°C for 15 minutes.

  • After the reaction, cool the mixture and precipitate the polymer by adding water, followed by ethanol.

  • Collect the crude polymer by filtration.

  • Purify the polymer by dissolving it in DMSO and re-precipitating it with ethanol. Repeat this process three times.

  • Dry the final polymer product in a vacuum oven at 50°C for 1 hour.

Quantitative Data:

Diamine MonomerDicarboxylic AcidPolymer Yield (%)
1,3-Bis(4-aminophenyl)adamantaneOxalic Acid85%
1,3-Bis(4-aminophenyl)adamantaneSuccinic Acid82%
1,3-Bis(3-methyl-4-aminophenyl)adamantaneMaleic Acid78%

Data adapted from a study on the synthesis of a new aliphatic polyamide based on adamantane derivatives.

III. Synthesis of Advanced Materials: Metal-Organic Frameworks (MOFs)

1,3-Diaminoadamantane can be employed as a rigid organic linker in the solvothermal synthesis of MOFs. The following is a general protocol for the synthesis of a hypothetical MOF using 1,3-diaminoadamantane and a metal salt.

Reaction Scheme:

Materials:

  • 1,3-Diaminoadamantane

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Organic linker with coordinating groups (e.g., 1,4-benzenedicarboxylic acid - H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve 1,3-diaminoadamantane and the co-linker (e.g., H₂BDC) in a mixture of DMF and ethanol.

  • In a separate vial, dissolve the metal salt in DMF.

  • Slowly add the metal salt solution to the linker solution with stirring.

  • Seal the autoclave and heat it in an oven at a temperature between 80°C and 120°C for 24-72 hours.

  • After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the MOF product under vacuum.

Note: The specific reaction conditions (temperature, time, solvent ratios, and reactant concentrations) will need to be optimized for the desired MOF structure and properties.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Adamantane-Based Antivirals

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. Their mechanism of action involves the inhibition of the M2 proton channel, a protein essential for the viral replication cycle.

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Uncoating Viral RNA Release (Uncoating) M2_Channel->Uncoating Proton influx facilitates Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Endosome->M2_Channel Acidification of endosome activates M2 Adamantane_Derivative 1,3-Diaminoadamantane Derivative Adamantane_Derivative->M2_Channel Blocks proton conductance Tdp1_Inhibition Top1_Inhibitor Topoisomerase I Inhibitor (e.g., Camptothecin) Top1_DNA_Complex Trapped Top1-DNA Covalent Complex Top1_Inhibitor->Top1_DNA_Complex Stabilizes DNA_Damage DNA Double-Strand Breaks Top1_DNA_Complex->DNA_Damage Leads to Tdp1 Tdp1 Enzyme Top1_DNA_Complex->Tdp1 Tdp1 removes Top1 Cell_Death Apoptosis DNA_Damage->Cell_Death DNA_Repair DNA Repair Tdp1->DNA_Repair Adamantane_Derivative 1,3-Diaminoadamantane Derivative Adamantane_Derivative->Tdp1 Inhibits Synthesis_Workflow Start Reactants 1,3-Diaminoadamantane + Co-reactant(s) Start->Reactants Reaction Organic Synthesis (e.g., Condensation, Polymerization) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Property_Testing Property Evaluation (e.g., Biological Activity, Thermal Analysis) Characterization->Property_Testing End Property_Testing->End

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Diaminoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the rigid, three-dimensional adamantane cage structure into polymer backbones offers a powerful strategy for designing high-performance materials. 1,3-Diaminoadamantane, as a bulky and thermally stable diamine monomer, is a key building block in the synthesis of advanced polymers such as polyimides and polyamides. The unique geometry of the adamantane moiety disrupts polymer chain packing, leading to enhanced solubility, while its inherent rigidity and thermal stability contribute to exceptionally high glass transition temperatures (Tg) and robust mechanical properties.[1][2] These characteristics make adamantane-containing polymers highly attractive for applications in aerospace, microelectronics, gas separation membranes, and other demanding fields.[3]

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polyamides using 1,3-diaminoadamantane.

Data Presentation

The following tables summarize the thermal and mechanical properties of various high-performance polymers synthesized from adamantane-containing diamines, including 1,3-diaminoadamantane and its derivatives. This data allows for a comparative analysis of the impact of the adamantane structure on key polymer characteristics.

Table 1: Thermal Properties of Adamantane-Containing Polyimides

Polymer IDDianhydrideDiamineGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)Reference
Co-PI (Q3)6FDA/BPDATFMB/DAA (1.30 mol%)374> 530[4][5]
ADMDA-basedVarious1,3-bis(4-aminophenyl)adamantane285 - 440-[4]
DMADMDA-basedVarious1,3-bis(3,5-dimethyl-4-aminophenyl)adamantaneHigher than ADMDA-based-[4]
FADMDA-basedVarious1,3-bis(fluoro-aminophenyl)adamantaneLower than ADMDA-based-[4]
Adamantane-dietheramine basedVarious2,2-bis[4-(4-aminophenoxy)phenyl]adamantane248 - 308> 500[6]

DAA: 1,3-Diaminoadamantane; 6FDA: Hexafluoroisopropylidene diphthalic anhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; TFMB: 2,2′-Bis(trifluoromethyl)benzidine.

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

Polymer IDTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
Co-PI (Q3)> 145--[4][5]
AD-PIs98 - 158Lower with increased AD content2.8 - 3.4[1]
DMADMDA-basedInferior to ADMDA-based--[4]
FADMDA-basedLower elongationLower elongationHigher[4]

AD-PIs: Adamantane-based polyimides

Table 3: Properties of Adamantane-Containing Polyamides

| Polymer ID | Diacid Chloride | Diamine | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Reference | |---|---|---|---|---|---| | AAPB-based | Various aromatic | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 0.43 - 1.03 | 240 - 300 | > 450 |[7] | | Spiro-adamantane based | IPC, 6FC | spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | - | > 350 | > 450 |[3] |

IPC: Isophthaloyl chloride; 6FC: 2,2-bis(4-carboxyphenyl) hexafluoropropane dichloride

Experimental Protocols

Protocol 1: Synthesis of a Copolyimide from 1,3-Diaminoadamantane (DAA), 6FDA, BPDA, and TFMB

This protocol is adapted from a procedure for the synthesis of high-transparency copolyimides.[4][5]

Materials:

  • 1,3-Diaminoadamantane (DAA)

  • Hexafluoroisopropylidene diphthalic anhydride (6FDA)

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

  • 2,2′-Bis(trifluoromethyl)benzidine (TFMB)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TFMB and DAA in DMAc at room temperature. The molar ratio of the diamines can be varied to achieve desired properties.

  • Once the diamines are fully dissolved, add 6FDA and BPDA as solid powders to the solution in a specific molar ratio. The total molar amount of dianhydrides should be equivalent to the total molar amount of diamines.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution. The mixture is then stirred at room temperature for 12 hours.

  • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C overnight.

Protocol 2: General One-Step High-Temperature Solution Polycondensation for Polyimide Synthesis

This protocol is a general method for synthesizing adamantane-containing polyimides.[8]

Materials:

  • Adamantane-containing diamine (e.g., 1,3-diaminoadamantane)

  • Aromatic dianhydride (e.g., BPDA or 6FDA)

  • 1,2-dichlorobenzene (DCB) or m-cresol

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the adamantane-containing diamine, the aromatic dianhydride, and the solvent (DCB or m-cresol).

  • Heat the reaction mixture to 180-200 °C with constant stirring under a slow nitrogen flow.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the reaction is complete, cool the polymer solution to room temperature.

  • Precipitate the polyimide by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash it with methanol, and dry it under vacuum at 100-150 °C.

Protocol 3: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This is a general procedure for the synthesis of polyamides from a diamine and a diacid chloride.[2]

Materials:

  • 1,3-Diaminoadamantane

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl)

  • Pyridine

Procedure:

  • In a dry, nitrogen-purged flask, dissolve 1,3-diaminoadamantane and LiCl in NMP.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the diacid chloride to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into water or methanol.

  • Collect the fibrous polymer by filtration, wash it thoroughly with water and then with ethanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C.

Visualizations

Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Post-Processing cluster_Characterization Characterization Diamine 1,3-Diaminoadamantane Polycondensation Solution Polycondensation Diamine->Polycondensation Diacid Diacid Chloride / Dianhydride Diacid->Polycondensation Precipitation Precipitation & Washing Polycondensation->Precipitation Drying Drying Precipitation->Drying Product High-Performance Polymer Drying->Product Analysis Thermal & Mechanical Analysis Product->Analysis

Caption: General workflow for the synthesis and characterization of adamantane-based polymers.

Structure_Property_Relationship cluster_Polymer Polymer Backbone cluster_Properties Resulting Properties Adamantane 1,3-Diaminoadamantane (Bulky & Rigid Monomer) ChainPacking Disrupted Chain Packing Adamantane->ChainPacking ChainRigidity Increased Chain Rigidity Adamantane->ChainRigidity Solubility Enhanced Solubility ChainPacking->Solubility Tg High Glass Transition Temp. (Tg) ChainRigidity->Tg ThermalStability Excellent Thermal Stability ChainRigidity->ThermalStability Mechanical Good Mechanical Strength ChainRigidity->Mechanical

Caption: Structure-property relationship of adamantane-containing polymers.

Signaling_Pathway cluster_Inputs Reactants cluster_Process Polymerization Process cluster_Output Product Diamine 1,3-Diaminoadamantane PolyamicAcid Poly(amic acid) Intermediate Diamine->PolyamicAcid Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Imidization Thermal or Chemical Imidization PolyamicAcid->Imidization Polyimide High-Performance Polyimide Imidization->Polyimide

Caption: Signaling pathway for the two-step synthesis of polyimides.

References

Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and antimicrobial evaluation of various adamantane derivatives. The incorporation of the bulky, lipophilic adamantane cage into different molecular scaffolds has been shown to yield compounds with significant antimicrobial properties, making them promising candidates for novel therapeutic agents.[1][2][3] This guide covers the synthesis of several classes of adamantane derivatives, standardized protocols for assessing their antimicrobial activity, and a summary of their efficacy.

Overview of Synthetic Strategies

The adamantane moiety can be incorporated into a wide range of chemical structures to enhance biological activity.[2] Its high lipophilicity is believed to facilitate the molecule's ability to permeate microbial cell membranes.[1][4] Common synthetic strategies involve starting with commercially available adamantane precursors like 1-aminoadamantane, 1-adamantanecarboxylic acid, or 1-adamantanol.

This document details protocols for three major classes of antimicrobial adamantane derivatives:

  • Adamantane-Isothiourea Hybrids

  • Adamantane-Containing Schiff Bases

  • Adamantane-Phthalimide Derivatives

Experimental Protocols

Protocol 2.1: Synthesis of Adamantane-Isothiourea Derivatives

This protocol describes the synthesis of S-benzyl-N-adamantyl-isothiourea derivatives, which have shown potent, broad-spectrum antibacterial activity.[1] The reaction proceeds via the S-alkylation of an N-(adamantan-1-yl)carbothioamide precursor.

Materials:

  • N-(adamantan-1-yl)morpholine-4-carbothioamide (1.0 mmol)

  • Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) (1.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetone (20 mL)

  • Ethanol for crystallization

Procedure:

  • A mixture of N-(adamantan-1-yl)morpholine-4-carbothioamide, the appropriate benzyl bromide, and anhydrous potassium carbonate is prepared in acetone.[1]

  • The reaction mixture is heated under reflux for 4-6 hours.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).[1]

  • The resulting residue is washed with water (20 mL) to remove inorganic salts.

  • The solid product is collected by filtration, dried, and then purified by crystallization from ethanol or an aqueous ethanol solution.[1]

  • The structure of the final compound is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][5]

Protocol 2.2: Synthesis of Adamantane-Containing Schiff Bases

Schiff bases derived from 1-aminoadamantane and various benzaldehydes have demonstrated notable antifungal properties.[6][7]

Materials:

  • 1-aminoadamantane (1.0 mmol)

  • Substituted benzaldehyde (e.g., 2-chloro-3,4-dimethoxybenzaldehyde) (1.0 mmol)

  • Absolute ethanol (15 mL)

Procedure:

  • Dissolve 1-aminoadamantane in absolute ethanol.

  • Add the substituted benzaldehyde to the solution.

  • Heat the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the resulting crystalline solid by filtration.

  • Wash the crystals with cold ethanol and dry them.

  • Confirm the structure using IR, ¹H-NMR, and elemental analysis.[6]

Protocol 2.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Stock solutions of adamantane derivatives (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the stock test compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Antimicrobial Activity Data

The antimicrobial efficacy of adamantane derivatives is typically evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The data below is a summary from various studies.

Table 1: Antibacterial Activity of Selected Adamantane Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Phthalimide4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide0.022---[8]
Phthalimide4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide0.05---[8]
Hydrazide-HydrazoneCompound 9 (unspecified structure)125250>1000>1000[2]
Hydrazide-HydrazoneCompound 14 (unspecified structure)250500>1000>1000[2]

Table 2: Antifungal Activity of Selected Adamantane Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansCandida kruseiCandida parapsilosisReference
Schiff Base1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane-3232[6][7]
Isothiourea4-bromobenzyl analogueModerate Activity--[5]
Hydrazide-HydrazoneCompound 9 (unspecified structure)500--[2]

Proposed Mechanism of Action

While the exact signaling pathways for the antimicrobial action of these adamantane derivatives are not fully elucidated, a prominent hypothesis involves their interaction with and disruption of the microbial cell membrane. The high lipophilicity of the adamantane cage is thought to facilitate its insertion into the lipid bilayer of the cell membrane. This can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. This is often referred to as membranotropic activity.[2]

Conclusion

Adamantane derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide variety of novel structures. The significant activity, particularly against Gram-positive bacteria like S. aureus, highlights their potential for further development.[2][8] Future research should focus on optimizing the structures to enhance activity against Gram-negative bacteria and fungi, while also investigating their precise mechanisms of action and potential for cytotoxicity.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Adamantane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to design novel therapeutic agents with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. The introduction of an adamantane moiety can significantly enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

The evaluation of the cytotoxic potential of novel adamantane derivatives is a critical step in the drug discovery and development process. In vitro cytotoxicity assays are fundamental tools for screening compounds, determining their potency (e.g., IC50 values), and elucidating their mechanisms of action. This document provides detailed application notes and protocols for commonly employed in vitro cytotoxicity assays for novel adamantane compounds, along with data presentation guidelines and visualizations of relevant signaling pathways.

Data Presentation: Cytotoxicity of Novel Adamantane Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various novel adamantane derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of Adamantane-Linked Isothiourea Derivatives

CompoundPC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
Compound 5 >508.31>509.107.70
Compound 6 9.806.408.907.203.86
Doxorubicin 0.410.330.250.290.37

Data extracted from a study on adamantane-linked isothiourea derivatives.[3]

Table 2: IC50 Values (µM) of Thiazolidine-Adamantane Hybrids

CompoundHepG2 (Liver)PC-3 (Prostate)A549 (Lung)NIH/3T3 (Fibroblast)
4a 24.329.710.2>100
4b 45.155.218.9>100
4c 38.547.115.7>100
4d 62.376.425.4>100
4f 78.996.832.1>100
4g 55.868.422.7>100
Doxorubicin 1.21.50.85.6

Data from a study on the synthesis and cytotoxic effects of novel adamantane-thiazolidine derivatives. Note that compound 4e was found to be non-cytotoxic.[4]

Table 3: Cytotoxicity Data of a Benzimidazole Derivative (se-182)

Cell LineIC50 (µM)
A549 (Lung) 15.80
HepG2 (Liver) 15.58
MCF-7 (Breast) -
DLD-1 (Colon) -
Cisplatin (Control) 37.32 (for HepG2)

This study highlighted the potent effect of se-182 on A549 and HepG2 cell lines.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. Given the lipophilic nature of many adamantane compounds, special attention should be paid to their solubility in culture media. It is often necessary to prepare stock solutions in an organic solvent like DMSO and then dilute them to the final concentration in the assay medium, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel adamantane compounds in culture medium from a stock solution (typically in DMSO). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time may need to be optimized depending on the cell type and the extent of cytotoxicity.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

AlamarBlue™ (Resazurin) Assay

The AlamarBlue™ assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure cell viability. In viable cells, resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent).

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (steps 1 and 2).

  • AlamarBlue™ Addition: After the desired treatment period, add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and experimental conditions.

  • Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader. Fluorescence measurement is generally more sensitive.

  • Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance values of treated cells to those of the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of novel adamantane compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions in DMSO) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., A549, HeLa, HepG2, MCF-7) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay_Execution Assay Execution (MTT, LDH, or AlamarBlue) Incubation->Assay_Execution Measurement Data Acquisition (Absorbance/Fluorescence) Assay_Execution->Measurement Viability_Calc Calculate % Viability/ % Cytotoxicity Measurement->Viability_Calc IC50_Det Determine IC50 Values Viability_Calc->IC50_Det Pathway_Analysis Mechanism of Action Studies IC50_Det->Pathway_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways

Several signaling pathways have been implicated in the cytotoxic effects of adamantane derivatives. The following diagrams illustrate two such pathways.

1. TLR4-MyD88-NF-κB Signaling Pathway

Some adamantane-linked isothiourea derivatives have been shown to suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which can lead to apoptosis.[3]

TLR4_Pathway cluster_nucleus Inside Nucleus Adamantane Adamantane Compound TLR4 TLR4 Adamantane->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Genes Apoptosis Apoptosis Pro_inflammatory->Apoptosis NFkB_n NF-κB NFkB_n->Pro_inflammatory Transcription

Caption: Inhibition of TLR4-MyD8D-NF-κB pathway by adamantane compounds.

2. EGFR Signaling Pathway and Apoptosis

Certain adamantane derivatives can induce apoptosis by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway Adamantane Adamantane Compound EGFR EGFR Adamantane->EGFR Modulation Apoptosis Apoptosis Adamantane->Apoptosis Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibition

Caption: Modulation of EGFR signaling and induction of apoptosis.

References

Application Notes and Protocols for Molecular Docking Studies of Adamantane Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4][5] Adamantane, a bulky, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[6][7][8] Its unique properties can enhance the binding affinity and pharmacokinetic profiles of drug candidates.[6] This document provides detailed protocols and application notes for the molecular docking of adamantane derivatives with EGFR, a computational technique to predict their binding interactions and guide the design of novel EGFR inhibitors.[9][10]

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][5] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[2][4][5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT JAK/STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Gene_Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG Hydrolyzes PIP2 PKC PKC IP3_DAG->PKC PKC->Gene_Transcription STAT->Gene_Transcription

Figure 1: Simplified EGFR Signaling Pathway.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The general workflow involves preparing the protein and ligand structures, defining a binding site, running the docking simulation, and analyzing the results.

Molecular_Docking_Workflow Start Start Get_Protein 1. Obtain Protein Structure (e.g., PDB: 1M17) Start->Get_Protein Get_Ligand 3. Obtain Adamantane Derivative Structure Start->Get_Ligand Prep_Protein 2. Prepare Protein (Remove water, add hydrogens) Get_Protein->Prep_Protein Grid_Gen 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid_Gen Prep_Ligand 4. Prepare Ligand (Energy minimization, define rotatable bonds) Get_Ligand->Prep_Ligand Docking 6. Run Docking Simulation Prep_Ligand->Docking Grid_Gen->Docking Analysis 7. Analyze Results (Binding energy, interactions) Docking->Analysis End End Analysis->End

Figure 2: General Molecular Docking Workflow.

Data Presentation: Adamantane Derivatives Targeting EGFR

The following table summarizes the molecular docking results and biological activity of selected adamantane derivatives against EGFR from various studies.

Compound ID/SeriesEGFR PDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Reference
Thiazolo-thiadiazole adamantane derivative 171M17--19.19 to -22.0771.5 (WT), 0.27-0.78 (L858R/T790M)[11][12]
Adamantane-1,3,4-thiadiazole derivatives1M17---[12]
Adamantanyl-based thiadiazolyl pyrazoles (APP)3W33---[6]
N'-(adamantan-2-ylidene)-benzohydrazide derivatives1M17-8.6-1.22 µM (MCF-7)[13]
Erlotinib (Reference)1M17-9.192-19.100.21 (L858R/T790M)[11][14]
Lapatinib (Reference)---31.8 (WT), 39.53 (mutant)[11]

Experimental Protocols

This section provides a generalized, step-by-step protocol for performing molecular docking of adamantane derivatives with EGFR using common software tools like AutoDock.

Protocol 1: Protein Preparation
  • Obtain EGFR Structure: Download the X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is co-crystallized with the inhibitor erlotinib.[15][16]

  • Clean the Protein:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools).

    • Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.[17][18]

    • If multiple chains are present, retain only the chain corresponding to the EGFR kinase domain (typically chain A).

  • Prepare the Receptor for Docking:

    • Add polar hydrogen atoms to the protein, as they are often missing from crystal structures.[19]

    • Assign partial charges to each atom (e.g., Gasteiger charges in AutoDock Tools).[20]

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure:

    • Draw the 2D structure of the adamantane derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Alternatively, retrieve the structure from a database like PubChem or ZINC.[9][20]

  • Energy Minimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[21]

  • Prepare Ligand for Docking:

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[20]

    • Define the rotatable bonds within the ligand. This is crucial for flexible docking.[19][20]

    • Save the prepared ligand in the required format (e.g., PDBQT for AutoDock).

Protocol 3: Grid Generation and Docking
  • Define the Binding Site:

    • The binding site is typically defined as a 3D grid box centered on the active site of the receptor.[9]

    • For PDB ID 1M17, the grid box can be centered on the position of the co-crystallized inhibitor, erlotinib.[15]

    • A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å, ensuring it encompasses the entire active site.

  • Generate Grid Parameter File:

    • Using the docking software's tools (e.g., AutoGrid for AutoDock), generate the grid parameter file that defines the center and dimensions of the grid box.

  • Run the Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide to perform the docking calculation.[14][15]

    • The software will explore various conformations (poses) of the ligand within the defined grid box and score them based on a scoring function.[10]

    • Typically, a Lamarckian Genetic Algorithm is used for the conformational search.

Protocol 4: Analysis of Results
  • Examine Binding Energies:

    • The primary output is a ranked list of ligand poses based on their predicted binding affinity (e.g., in kcal/mol).[22] The pose with the lowest binding energy is considered the most favorable.

  • Visualize Interactions:

    • Load the docked protein-ligand complex into a molecular visualization tool.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the adamantane derivative and the key amino acid residues in the EGFR active site.

  • Compare with Reference Compounds:

    • Dock known EGFR inhibitors (e.g., Erlotinib) using the same protocol to validate the docking procedure and provide a benchmark for the binding affinities of the novel adamantane derivatives.[14]

Structure-Activity Relationship (SAR) Logic

The insights from molecular docking can be used to establish a Structure-Activity Relationship (SAR), guiding the optimization of lead compounds.

SAR_Logic Docking_Results Docking Results Binding Poses & Energies Interaction_Analysis Interaction Analysis Identify Key Residues (e.g., Met793, Leu718) H-bonds, Hydrophobic contacts Docking_Results:f1->Interaction_Analysis:f0 SAR_Hypothesis SAR Hypothesis Adamantane core occupies hydrophobic pocket Substituents form H-bonds Interaction_Analysis:f1->SAR_Hypothesis:f0 Interaction_Analysis:f2->SAR_Hypothesis:f0 Compound_Modification Compound Modification Add H-bond donors/acceptors Modify adamantane substituents SAR_Hypothesis:f1->Compound_Modification:f0 SAR_Hypothesis:f2->Compound_Modification:f0 Improved_Compound Optimized Compound Higher Predicted Affinity Compound_Modification->Improved_Compound:f0 Improved_Compound->Docking_Results:f0 Re-dock

Figure 3: Logic Diagram for SAR-guided Drug Design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diaminoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3-diaminoadamantane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1,3-diaminoadamantane?

A1: Common starting materials include adamantane, 1,3-dibromoadamantane, and 1,3-adamantanedicarboxylic acid. The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.

Q2: What are the main synthetic routes to produce 1,3-diaminoadamantane?

A2: Several synthetic methods have been reported for the synthesis of 1,3-diaminoadamantane. Some of the most common approaches include:

  • Amidation of 1,3-dibromoadamantane with urea in the presence of an acid catalyst.[1][2]

  • Hofmann rearrangement of adamantane-1,3-dicarboxamide.

  • Schmidt reaction on 1,3-diadamantyl dicarboxylate.

  • Reduction of 1,3-dinitroadamantane.[2]

  • Hydrolysis of diacetylamino derivatives of adamantane.[2]

Q3: I am getting a very low yield. What are the potential reasons?

A3: Low yields in the synthesis of 1,3-diaminoadamantane can stem from several factors. Please refer to our Troubleshooting Guide for a detailed breakdown of potential issues and their solutions, covering aspects from reactant quality to reaction conditions and work-up procedures.

Q4: How can I purify the final product?

A4: Purification of 1,3-diaminoadamantane typically involves a multi-step process. A common procedure includes:

  • Acidification of the reaction mixture to protonate the diamine, making it water-soluble.

  • Extraction with an organic solvent to remove non-basic impurities.

  • Basification of the aqueous layer to deprotonate the diamine, causing it to precipitate or be extractable into an organic solvent.

  • Extraction of the free diamine with a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Drying of the organic extract over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

  • Removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or sublimation if necessary.

Q5: Are there any specific safety precautions I should take?

A5: Yes. 1,3-Diaminoadamantane is corrosive and can cause severe skin burns and eye damage.[3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhaling dust or vapors. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3-diaminoadamantane, with a focus on the popular method starting from 1,3-dibromoadamantane and urea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inadequate reaction temperature: The reaction may not have reached the required activation energy. 2. Poor quality of starting materials: Impurities in 1,3-dibromoadamantane or urea can inhibit the reaction. 3. Insufficient acid catalyst: The acid catalyst is crucial for the reaction to proceed.[1] 4. Moisture in the reaction: Water can react with the intermediates and reduce the yield.1. Ensure the reaction is heated to the optimal temperature (e.g., 180 °C for the urea method) and that the temperature is monitored accurately.[1] 2. Use freshly purified starting materials. 1,3-Dibromoadamantane can be recrystallized from methanol.[1] 3. Verify the amount and concentration of the acid catalyst (e.g., trifluoroacetic acid). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Side Products 1. Overheating or prolonged reaction time: This can lead to decomposition or the formation of polymeric byproducts. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete reaction or side reactions.1. Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Accurately measure and use the optimal molar ratios of reactants as specified in the protocol.
Difficulties in Product Isolation 1. Emulsion formation during extraction: This can make phase separation difficult. 2. Product precipitation at the wrong stage: The diamine salt may precipitate if the pH is not sufficiently low during the acidic wash, or the free base may not precipitate fully if the pH is not high enough during basification. 3. Product is highly soluble in the aqueous phase: This can lead to low recovery during extraction.1. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Carefully monitor and adjust the pH of the aqueous solution during the acidification (to pH < 2) and basification (to pH > 11) steps.[1] 3. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Purification Challenges 1. Oily product instead of solid: This could be due to residual solvent or impurities. 2. Product discoloration: This may indicate the presence of impurities from the reaction or decomposition.1. Ensure all solvent is removed under high vacuum. If the product remains oily, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system can also help. 2. The product can be decolorized by treating a solution with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities.

Experimental Protocols

Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea

This protocol is adapted from the work of Zhu et al. (2011).[1]

Materials:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (solvent)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Magnesium sulfate (MgSO₄) or other suitable drying agent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromoadamantane, urea, trifluoroacetic acid, and diphenyl ether.

  • Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with stirring for 1.5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 2M HCl solution to the flask and stir until the solid product dissolves.

  • Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated diamine.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove the diphenyl ether and other non-basic impurities.

  • Carefully basify the aqueous layer with a NaOH solution until the pH is greater than 11. This will precipitate the 1,3-diaminoadamantane as a free base.[1]

  • Extract the aqueous suspension multiple times with chloroform.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude 1,3-diaminoadamantane.

  • The product can be further purified by recrystallization or sublimation.

Quantitative Data

The yield of 1,3-diaminoadamantane is highly dependent on the reaction conditions. The following table summarizes the effect of varying reactant molar ratios, temperature, and time on the product yield, based on the synthesis from 1,3-dibromoadamantane (10 mmol) and urea in diphenyl ether.[1]

Entry Urea (mmol) TFA (mmol) Temperature (°C) Time (h) Yield (%)
13001602.00.0
230101601.012.5
330201601.050.5
430201801.068.9
530301801.569.6
650301801.571.2

Data sourced from Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5432-5434.[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reactants 1,3-Dibromoadamantane + Urea + TFA + Diphenyl Ether Heating Heat to 180°C for 1.5h Reactants->Heating 1 Acidification Add 2M HCl Heating->Acidification 2 Phase_Separation Separate Aqueous Layer Acidification->Phase_Separation 3 Basification Add NaOH (pH > 11) Phase_Separation->Basification 4 Extraction Extract with CHCl3 Basification->Extraction 5 Drying Dry over MgSO4 Extraction->Drying 6 Evaporation Solvent Evaporation Drying->Evaporation 7 Final_Product 1,3-Diaminoadamantane Evaporation->Final_Product 8

Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.

Troubleshooting_Logic cluster_conditions Check Reaction Conditions cluster_materials Check Starting Materials cluster_workup Review Work-up Procedure Start Low or No Product Yield? Temp Is Temperature Correct? Start->Temp Yes Time Is Reaction Time Sufficient? Temp->Time Yes Catalyst Is Acid Catalyst Present and Sufficient? Time->Catalyst Yes Purity Are Reactants Pure? Catalyst->Purity Yes Moisture Is the System Anhydrous? Purity->Moisture Yes pH_Control Was pH correctly adjusted during extraction? Moisture->pH_Control Yes Extraction_Efficiency Were multiple extractions performed? pH_Control->Extraction_Efficiency Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of adamantane derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of adamantane derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Adamantane Bromination

  • Question: My bromination of adamantane is resulting in a low yield of the desired 1-bromoadamantane, and I'm observing the formation of polybrominated byproducts. What could be the cause and how can I improve the selectivity?

  • Answer: Low yields and the formation of di- or tri-brominated adamantanes are common issues in adamantane bromination. The primary cause is often an overly reactive brominating agent or prolonged reaction times, leading to substitution at multiple bridgehead positions.

    Troubleshooting Steps:

    • Control Reaction Stoichiometry: Carefully control the molar ratio of bromine to adamantane. Using a significant excess of bromine will favor polysubstitution. Start with a 1:1 molar ratio and adjust as needed.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Shorter reaction times can help minimize the formation of polybrominated species. While refluxing in bromine is a common method, consider running the reaction at a lower temperature to improve selectivity.[1]

    • Choice of Brominating Agent: While liquid bromine is effective, other brominating agents might offer better control. For instance, using N-bromosuccinimide (NBS) can sometimes provide milder reaction conditions.[2] A method using 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in trichloromethane has been reported to give high purity 1-bromoadamantane.[3]

    • Catalyst Choice: The presence of a Lewis acid catalyst is often necessary for dibromination.[1][4] For monosubstitution, a catalyst may not be required. If you are aiming for 1,3-dibromoadamantane, a combination of boron tribromide and aluminum bromide has been shown to be effective.[4]

    • Purification: If polybrominated byproducts are formed, they can be challenging to separate. Recrystallization from a suitable solvent like methanol is a common purification method.[5]

Issue 2: Side Reactions and Rearrangements in Friedel-Crafts Alkylation

  • Question: I am attempting a Friedel-Crafts alkylation with an adamantyl halide and an aromatic substrate, but I am getting a mixture of products, including isomers and polyalkylated species. How can I minimize these side reactions?

  • Answer: Friedel-Crafts alkylation reactions are prone to several side reactions, including carbocation rearrangements and polyalkylation, which can lead to complex product mixtures and purification challenges.[6][7]

    Troubleshooting Steps:

    • Carbocation Stability: The adamantyl cation is relatively stable, which can sometimes lead to rearrangements depending on the substrate and reaction conditions. Using a less reactive Lewis acid or running the reaction at a lower temperature may help to suppress these rearrangements.

    • Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to further alkylation.[6][8] To minimize this, use a large excess of the aromatic substrate relative to the adamantyl halide. This statistical advantage will favor monoalkylation.

    • Alternative Acylation-Reduction Strategy: A reliable method to avoid the issues of polyalkylation and carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[9] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[9][10] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

    • Catalyst and Solvent Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and solvent can significantly impact the reaction outcome.[10] Experiment with different catalysts and solvent systems to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

  • Question: What is a common method for the synthesis of Amantadine?

  • Answer: A widely used method for synthesizing amantadine involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid to form N-(1-adamantyl)formamide. This intermediate is then hydrolyzed using an acid or base to yield amantadine, which can be converted to its hydrochloride salt.[11][12] One-pot procedures from 1-bromoadamantane using urea have also been developed to improve efficiency.[13][14]

  • Question: How is Memantine typically synthesized?

  • Answer: Memantine (1-amino-3,5-dimethyladamantane) synthesis often starts from 1,3-dimethyladamantane. A common route involves a Ritter-type reaction with formamide and nitric acid to produce N-formamido-3,5-dimethyladamantane. This intermediate is then hydrolyzed with hydrochloric acid to give memantine hydrochloride.[15][16][17] An alternative approach involves the direct amination of 1-bromo-3,5-dimethyladamantane with urea.[18]

  • Question: What are the best practices for purifying adamantane derivatives?

  • Answer: Purification of adamantane derivatives often relies on their crystalline nature.

    • Recrystallization: This is the most common method. The choice of solvent is crucial and often determined empirically. Methanol, ethanol, and hexane are frequently used solvents.[5]

    • Column Chromatography: For less crystalline or more complex mixtures, silica gel column chromatography can be effective.[18]

    • Sublimation: Due to their high symmetry and volatility, some adamantane derivatives can be purified by sublimation.

  • Question: How can I improve the regioselectivity of functionalization at the C-2 (secondary) position of the adamantane core?

  • Answer: Functionalization of the adamantane core typically favors the more reactive C-1 and C-3 (tertiary) bridgehead positions. Achieving selectivity for the C-2 (secondary) position is a significant challenge. Directed synthesis, where a functional group is first installed at a bridgehead position and then used to direct subsequent reactions to the adjacent C-2 position, is a common strategy. Radical-based functionalization reactions can also sometimes provide different selectivity profiles compared to ionic reactions.

Quantitative Data Summary

The following tables summarize reaction yields for the synthesis of key adamantane derivatives under different reported conditions.

Table 1: Synthesis of Amantadine Hydrochloride

Starting MaterialReagentsKey ConditionsOverall YieldReference
1-BromoadamantaneFormamide, H₂SO₄, then HClTwo steps, one-pot88%[11]
1-BromoadamantaneUrea, Diphenyl ether, then HCl175°C, 1 hourNot specified[11]
1-BromoadamantaneFormamide, H₂SO₄, then KOH/HClTwo steps92% (intermediate)[12]
1-BromoadamantaneUrea, Methanol, TBAI, HClOne-pot, phase transfer catalysisHigh[13]
1-BromoadamantaneUrea175°C, 1 hour81%[14]

Table 2: Synthesis of Memantine Hydrochloride

Starting MaterialReagentsKey ConditionsOverall YieldReference
1,3-DimethyladamantaneNitric acid, Formamide, then HClTwo steps, one-pot, 85°C83%[15][16][17]
1-Bromo-3,5-dimethyladamantaneUrea, Diphenyl ether, then HClDirect amination75.81%[18]
1,3-DimethyladamantaneNitric acid, Acetonitrile, then NaOH/HClTwo steps85%[19]

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [12]

  • Step 1: Synthesis of N-(1-adamantyl)formamide.

    • To a stirred solution of formamide (13.5 mL, 0.33 mol) at 85°C, add 1-bromoadamantane (6.6 g, 0.03 mol).

    • Heat the reaction mixture to 90°C.

    • Carefully add concentrated sulfuric acid (9.0 mL, 0.168 mol) dropwise and maintain the temperature at 90°C for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and slowly pour it into ice-cold water (60 mL).

    • Stir the resulting suspension at 0-5°C for 1 hour.

    • Filter the white precipitate, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.

  • Step 2: Hydrolysis to Amantadine Hydrochloride.

    • Prepare a solution of 86% potassium hydroxide (10.8 g, 0.165 mol) in water (2.5 mL) and propylene glycol (25 mL).

    • Add the N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to this solution.

    • Heat the mixture at 135°C for 7 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and add ice-cold water (70 mL).

    • Extract the product with dichloromethane (120 mL).

    • Wash the organic layer with water and then treat with aqueous HCl to precipitate amantadine hydrochloride.

    • Filter the solid and dry to obtain the final product.

Protocol 2: Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane [15]

  • One-pot reaction:

    • Slowly add 1,3-dimethyladamantane (197.1 g, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20-25°C over 30 minutes with stirring.

    • Continue stirring for 1 hour.

    • Add formamide (440 mL, 10.8 mol) over 30 minutes.

    • Heat the mixture to 85°C over 2 hours.

    • After the reaction is complete, cool the mixture to 5-10°C and pour it into ice-cold water (2000 mL).

    • Extract the mixture with dichloromethane (2400 mL).

    • Wash the organic layer with a 10% sodium hydroxide solution and then with water.

    • Dry the organic layer and evaporate the solvent to obtain crude N-formyl-1-amino-3,5-dimethyladamantane as an oil.

    • To this oil, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL).

    • Stir for 20 minutes and then heat to reflux for 1 hour.

    • Concentrate the reaction mixture to half its volume.

    • Add n-hexane (300 mL) and heat to reflux for 30 minutes.

    • Cool the mixture to 5-10°C for 1 hour to precipitate the product.

    • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_yield Yield Improvement cluster_solutions_purity Purity Improvement cluster_end Outcome Start Adamantane Synthesis Issue CheckYield Low Product Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeStoichiometry Adjust Reagent Stoichiometry CheckYield->OptimizeStoichiometry Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes Success Successful Synthesis CheckPurity->Success No ModifyConditions Modify Reaction Time/Temp OptimizeStoichiometry->ModifyConditions ChangeReagent Change Brominating Agent/Catalyst ModifyConditions->ChangeReagent ChangeReagent->CheckPurity ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom AlternativeRoute Consider Alternative Synthetic Route (e.g., Acylation-Reduction) ColumnChrom->AlternativeRoute AlternativeRoute->Success

Caption: Troubleshooting workflow for adamantane derivative synthesis.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Activates Calcium_Influx Ca²⁺ Influx (Reduced) Ion_Channel->Calcium_Influx Prevents Excessive Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Reduces Memantine Memantine (Adamantane Derivative) Memantine->Ion_Channel Blocks

Caption: Mechanism of action of Memantine as an NMDA receptor antagonist.

References

Technical Support Center: Enhancing the Solubility of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges encountered during your research. Adamantane's rigid, lipophilic structure often leads to poor aqueous solubility, which can hinder experimental progress and impact bioavailability. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my adamantane-based compounds poorly soluble in aqueous solutions?

A1: Adamantane is a nonpolar hydrocarbon with a cage-like structure, making it practically insoluble in water.[1][2] Its derivatives often retain this lipophilic character, leading to poor aqueous solubility. The rigid structure and high crystal lattice energy of many adamantane compounds can also contribute to their low solubility in polar solvents.[2]

Q2: My adamantane compound precipitates out of my aqueous buffer during my experiment. What can I do?

A2: Compound precipitation is a common issue. Here are a few troubleshooting steps you can take:

  • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) can help keep the compound in solution. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Consider a formulation strategy: For persistent precipitation issues, employing a solubility enhancement technique such as cyclodextrin complexation or creating a solid dispersion may be necessary.

Q3: I've tried using a co-solvent, but my compound still isn't soluble enough for my assay. What's the next step?

A3: If co-solvents are insufficient, you should consider more advanced formulation strategies. The choice of technique will depend on your specific compound and experimental needs. Some effective methods include:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate the lipophilic adamantane moiety, increasing its apparent water solubility.[3]

  • Solid Dispersion: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[4]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to improved solubility and dissolution rates.[5]

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can modify the physicochemical properties of your compound, including its solubility.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you might face when working with adamantane-based compounds.

Problem Possible Cause Suggested Solution
Compound "oils out" instead of dissolving or crystallizing. The compound is melting in the solvent or is highly impure.Try a different solvent or a solvent mixture. If impurities are suspected, purify the compound before attempting to dissolve or recrystallize it. Slowing down the cooling process during recrystallization can also help.
Inconsistent solubility results between batches. Polymorphism (the compound exists in different crystalline forms with different solubilities).Characterize the solid-state properties of your different batches using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism.
Precipitation occurs when adding the compound stock solution (in organic solvent) to an aqueous buffer. The adamantane compound is rapidly coming out of solution as the solvent environment becomes more polar.Try adding the stock solution dropwise while vigorously stirring the aqueous buffer. Using a surfactant in the aqueous phase can also help to stabilize the compound.
Low yield after recrystallization. Too much solvent was used, or the incorrect solvent was chosen.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solvent is appropriate by performing small-scale solubility tests. Cooling the solution slowly and then in an ice bath can maximize crystal formation.[6]

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of adamantane and its derivatives in various solvents and the quantitative improvement achieved through different enhancement techniques.

Table 1: Solubility of Adamantane and its Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
AdamantaneWater25Practically Insoluble[1][2]
AdamantaneBenzene25Soluble[1]
AdamantaneHexane25Soluble[1]
AdamantaneChloroform25Soluble[1]
1-AdamantanamineWater25Soluble[7]
1-AdamantanamineMethanol25Soluble[7]
1-AdamantanamineHexane25Insoluble[7]
1-Adamantanamine HydrochlorideWater256290 mg/L (freely soluble)[8]
Adamantane Derivatives of SulfonamidesBuffer (pH 7.4)25Varies by derivative[9][10][11]
Adamantane Derivatives of Sulfonamides1-Octanol25Varies by derivative[9][10][11]
Adamantane Derivatives of Sulfonamides1-Hexane25Varies by derivative[9][10][11]

Table 2: Enhancement of Aqueous Solubility of Adamantane Derivatives using β-Cyclodextrin

Adamantane DerivativeMethodStability Constant (log K)Fold Increase in SolubilityReference
AmantadiniumUV-Vis Spectrophotometry3.9 ± 0.1Data not specified[12]
RimantadiniumUV-Vis Spectrophotometry5.1 ± 0.2Data not specified[12]
MemantiniumUV-Vis Spectrophotometry3.3 ± 0.1Data not specified[12]
Adamantane-Substituted PurinesComplexation with β-CDNot specifiedIncreased solubility in water[13]

Note: While stability constants indicate the strength of the interaction between the adamantane derivative and cyclodextrin, they do not directly provide the fold increase in solubility. Higher stability constants generally correlate with a greater potential for solubility enhancement.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of your adamantane-based compounds.

Protocol 1: Preparation of an Adamantane-β-Cyclodextrin Inclusion Complex by Co-precipitation

This method is suitable for forming inclusion complexes in a laboratory setting.

Materials:

  • Adamantane derivative

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Centrifuge and centrifuge tubes (or filtration apparatus)

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

  • Dissolve β-Cyclodextrin: In a beaker, dissolve the desired molar ratio of β-cyclodextrin in deionized water with gentle heating and stirring until a clear solution is obtained. A common molar ratio to start with is 1:1 (adamantane derivative:β-CD).

  • Add Adamantane Derivative: Slowly add the adamantane derivative to the β-cyclodextrin solution while maintaining continuous stirring. If the adamantane derivative is not readily soluble in water, it can be dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) before being added dropwise to the β-CD solution.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become cloudy as the complex precipitates.

  • Isolation of the Complex:

    • Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the solid complex.

    • Filtration: Alternatively, collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the resulting solid complex. Lyophilization (freeze-drying) is often preferred to obtain a fine, easily dispersible powder. Alternatively, the complex can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Preparation of an Adamantane-Polymer Solid Dispersion by Solvent Evaporation

This technique is widely used to prepare amorphous solid dispersions, which can significantly enhance drug dissolution.

Materials:

  • Adamantane derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both the adamantane derivative and the chosen polymer in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogeneous solution. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:4 by weight) to optimize solubility enhancement.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation of the compound and polymer.

  • Further Drying: Transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24 hours or until all residual solvent is removed.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug and the absence of drug-polymer interactions that could negatively affect stability. Recommended techniques include DSC, XRPD, and FTIR.

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in a relevant aqueous medium and compare it to the pure adamantane derivative.

Protocol 3: Synthesis of Adamantane-Loaded Nanoparticles via Nanoprecipitation

Nanoprecipitation is a straightforward method for producing drug nanoparticles.

Materials:

  • Adamantane derivative

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent (water-miscible, e.g., acetone, acetonitrile, THF)

  • Aqueous anti-solvent (typically deionized water)

  • Surfactant/stabilizer (e.g., Pluronic® F68, PVA)

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator or other solvent removal system

  • Centrifuge or tangential flow filtration system

Procedure:

  • Organic Phase Preparation: Dissolve the adamantane derivative and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the aqueous anti-solvent.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant, moderate magnetic stirring. A syringe pump can be used for a controlled and reproducible addition rate. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Continue stirring the nanoparticle suspension for several hours (or overnight) to allow the organic solvent to evaporate. For less volatile solvents, a rotary evaporator at low pressure and mild temperature can be used.

  • Nanoparticle Collection and Purification:

    • Centrifugation: Concentrate and wash the nanoparticles by centrifugation followed by redispersion in fresh deionized water. This process may need to be repeated to remove excess surfactant and unencapsulated drug.

    • Tangential Flow Filtration (TFF): For larger volumes, TFF is an efficient method for concentrating and purifying the nanoparticle suspension.

  • Lyophilization (optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, sucrose) should be added before freezing to prevent particle aggregation.

  • Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential (using dynamic light scattering), morphology (using electron microscopy), drug loading, and encapsulation efficiency.

  • Solubility and Dissolution Studies: Assess the apparent solubility and dissolution profile of the adamantane-loaded nanoparticles in comparison to the free drug.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & Analysis start Poorly Soluble Adamantane Compound dissolve Dissolve in Organic Solvent with Polymer start->dissolve Add Polymer evaporation Solvent Evaporation (Rotary Evaporator) dissolve->evaporation Homogeneous Solution drying Vacuum Drying evaporation->drying Solid Film pulverize Pulverize and Sieve drying->pulverize Dried Solid analysis Characterization (DSC, XRPD, FTIR) pulverize->analysis Uniform Powder sol_test Solubility & Dissolution Testing pulverize->sol_test end Enhanced Solubility Adamantane Solid Dispersion sol_test->end

troubleshooting_flowchart start Adamantane Compound Precipitation Observed is_ionizable Is the compound ionizable? start->is_ionizable adjust_ph Adjust pH of the buffer is_ionizable->adjust_ph Yes use_cosolvent Try adding a co-solvent (e.g., DMSO, Ethanol) is_ionizable->use_cosolvent No check_solubility Re-check solubility adjust_ph->check_solubility is_soluble Is it soluble? check_solubility->is_soluble is_soluble->use_cosolvent No success Problem Solved is_soluble->success Yes check_solubility2 Re-check solubility use_cosolvent->check_solubility2 is_soluble2 Is it soluble? check_solubility2->is_soluble2 adv_formulation Consider advanced formulation (Cyclodextrin, Solid Dispersion, Nanoparticles) is_soluble2->adv_formulation No is_soluble2->success Yes

cyclodextrin_mechanism cluster_process Complexation adamantane Adamantane Derivative (Lipophilic) complex Inclusion Complex (Soluble in Water) adamantane->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex water Aqueous Environment complex->water Increased Apparent Solubility

References

Addressing stability issues of adamantane derivatives in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of adamantane derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with adamantane derivatives in solution?

A1: The most prevalent stability issues for adamantane derivatives in solution are hydrolysis, oxidation, and photodegradation. The susceptibility to these degradation pathways largely depends on the nature of the functional groups attached to the adamantane core. The adamantane cage itself is highly stable due to its rigid, strain-free structure.[1][2][3][4][5]

Q2: How does pH affect the stability of adamantane derivatives?

A2: The effect of pH on stability is highly dependent on the specific derivative. For instance, adamantane derivatives with hydrolyzable functional groups, such as amides or esters, will exhibit pH-dependent stability. One study on amantadine analogues showed that they were generally stable in acidic conditions (pH 2.0), with stability decreasing at neutral pH (pH 7.4).[6] Conversely, another study on cysteine-adamantane hybrid prodrugs found them to be more stable at pH 7.4 than at pH 1.0.[1]

Q3: Are adamantane derivatives susceptible to oxidation?

A3: Yes, adamantane derivatives can be susceptible to oxidation, particularly at the tertiary carbon atoms of the adamantane cage, which can lead to the formation of hydroxylated derivatives (e.g., 1-hydroxyadamantane) and ketones (e.g., adamantanone).[7][8] The presence of oxidizing agents, even atmospheric oxygen, can promote this degradation, which can be accelerated by factors like light and heat.

Q4: What are the typical storage conditions to ensure the stability of adamantane derivatives in solution?

A4: To minimize degradation, solutions of adamantane derivatives should generally be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, freezing the solution may be an option, but it is crucial to ensure the compound remains soluble and stable upon thawing. For some specific compounds like rimantadine hydrochloride, storage at 15-30 °C in tight, light-resistant containers is recommended.[9]

Q5: How can I monitor the stability of my adamantane derivative in solution?

A5: The stability of adamantane derivatives in solution is typically monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[10][11][12][13] These methods are designed to separate the intact drug from its degradation products, allowing for the quantification of the remaining active compound over time. Other techniques like UV-Vis spectrophotometry can also be employed.[1][14]

Troubleshooting Guides

Issue 1: Unexpected Degradation of Adamantane Derivative in Aqueous Solution

Possible Cause 1: Hydrolysis

  • Troubleshooting Steps:

    • pH Adjustment: The pH of your solution can significantly impact the rate of hydrolysis. If you observe degradation, measure the pH of your solution. Depending on the functional groups present, adjusting the pH to a more acidic or basic range might improve stability. For amide-containing derivatives, for example, slightly acidic conditions may be preferable.[6]

    • Buffer Selection: The choice of buffer can also influence stability. Ensure the buffer components are not catalyzing the degradation reaction. It is advisable to consult literature for compatible buffer systems for your specific class of adamantane derivative.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.

Possible Cause 2: Oxidation

  • Troubleshooting Steps:

    • Inert Atmosphere: If you suspect oxidative degradation, try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: The addition of a small amount of an antioxidant may help to prevent oxidative degradation. The choice of antioxidant should be carefully considered to ensure it does not interfere with your experiment.

    • Solvent Purity: Use high-purity solvents, as impurities can sometimes catalyze oxidation reactions.

Issue 2: Inconsistent Results in Stability Studies

Possible Cause 1: Photodegradation

  • Troubleshooting Steps:

    • Light Protection: Always handle and store solutions of adamantane derivatives in amber-colored vials or wrap the containers in aluminum foil to protect them from light.[9] Standard laboratory lighting can be sufficient to induce photodegradation over time.

    • Wavelength of Light: If possible, identify the wavelengths of light that cause degradation and use appropriate filters to block them.

Possible Cause 2: Adsorption to Container Surfaces

  • Troubleshooting Steps:

    • Container Material: Some adamantane derivatives, due to their lipophilic nature, may adsorb to certain types of plastic.[2] Consider using glass or polypropylene containers.

    • Silanization: For glass containers, silanization can help to reduce adsorption of the compound to the surface.

Quantitative Data on Adamantane Derivative Stability

The following tables summarize stability data from forced degradation studies on memantine hydrochloride and hydrolytic stability data for some cysteine-adamantane hybrids and amantadine analogues.

Table 1: Forced Degradation of Memantine Hydrochloride [15]

Stress Condition% Degradation
0.1M HCl (70°C, 1h)20.68
0.1M NaOH (70°C, 1h)14.97
10% H₂O₂95.31
Dry Heat (105°C, 5 days)21.27
Visible Light (2600 Lux, 5 days)19.21
95% Relative Humidity (25°C, 5 days)17.44

Table 2: Hydrolytic Stability of Cysteine-Adamantane Hybrids at 37°C [1]

CompoundHalf-life (t₁/₂) at pH 1.0 (hours)Half-life (t₁/₂) at pH 7.4 (hours)
Cys-S-tert.-butylamantadine4.78.5
Cys-S-tert.-butylrimantadine3.96.2
Cys-S-tert.-butylmemantine3.56.7

Table 3: Hydrolytic Stability of Amantadine Analogues at 37°C [6]

CompoundStability at pH 2.0Stability at pH 7.4
Phenylalanyl-amantadineHighHigh
(4-F)-phenylalanyl-amantadineSatisfyingSatisfying (more stable than at pH 2.0)
Tyrosinyl-amantadineSatisfyingSatisfying (less stable than Phenylalanyl-amantadine)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Memantine Hydrochloride

This protocol is based on a pre-column derivatization method.[10][15]

  • Derivatization Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).

  • Derivatization Procedure:

    • To 1 mL of the memantine hydrochloride standard or sample solution, add 2 mL of borate buffer and 500 µL of FDNB reagent (6 µg/mL).

    • Add 3.6 mL of acetonitrile and vortex the mixture for 10 seconds.

    • Incubate at 30°C for 30 minutes.

    • Cool to room temperature and add 300 µL of 1 M HCl to stop the reaction.

    • Bring the final volume to 10 mL with acetonitrile.

  • HPLC Conditions:

    • Column: Nova-Pak C18

    • Mobile Phase: Acetonitrile and 0.05 M sodium dihydrogenphosphate (pH 2.5) (70:30, v/v)

    • Detection: UV at 360 nm

    • Injection Volume: 50 µL

Protocol 2: Forced Degradation Study Workflow

A typical workflow for a forced degradation study is outlined below.[16][17][18]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization Drug Drug Substance/ Product in Solution Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for a typical forced degradation study.

Signaling Pathways and Logical Relationships

General Degradation Pathways of Adamantane Derivatives

The following diagram illustrates the common degradation pathways for adamantane derivatives.

Degradation_Pathways cluster_degradation Degradation Products Adamantane Adamantane Derivative (in solution) Hydrolysis_Product Hydrolysis Products (if applicable) Adamantane->Hydrolysis_Product H₂O / pH Oxidation_Product Oxidized Products (e.g., Hydroxyadamantanes, Adamantanone) Adamantane->Oxidation_Product O₂ / Light / Heat Photodegradation_Product Photodegradation Products Adamantane->Photodegradation_Product Light (UV/Vis)

References

Minimizing by-products in the amination of dibromoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amination of dibromoadamantane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize by-products and optimize the synthesis of diaminoadamantane derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the amination of 1,3-dibromoadamantane, particularly when using the urea-based method in the presence of a strong acid like trifluoroacetic acid (TFA).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 1,3-Dibromoadamantane 1. Insufficient Acid Catalyst: Trifluoroacetic acid is essential for the reaction as it facilitates the formation of the adamantyl carbocation, which is a key intermediate.[1] 2. Low Reaction Temperature: The amination reaction requires sufficient thermal energy to overcome the activation barrier. 3. Poor Quality Reagents: Impurities in 1,3-dibromoadamantane or urea can inhibit the reaction.1. Ensure Adequate TFA: Use the recommended molar ratio of TFA to 1,3-dibromoadamantane. The literature suggests that the reaction is unsuccessful without it.[1] 2. Optimize Temperature: A reaction temperature of around 180°C has been shown to provide high yields (68.9-71.2%).[1] 3. Verify Reagent Purity: Use high-purity starting materials. Recrystallization of 1,3-dibromoadamantane may be necessary.
High Proportion of Mono-aminated By-product (1-Amino-3-bromoadamantane) 1. Insufficient Urea: A low molar ratio of urea to 1,3-dibromoadamantane can lead to incomplete reaction, where only one bromine atom is substituted. 2. Short Reaction Time: The reaction may not have proceeded to completion, leaving the mono-substituted intermediate as a major component.1. Increase Urea Ratio: Employ a molar excess of urea. Ratios of urea to 1,3-dibromoadamantane from 2:1 to 10:1 have been reported. 2. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and ensure sufficient time is allowed for the second amination to occur. A reaction time of 1.5 hours at 180°C has been found to be effective.[1]
Presence of Hydroxylated By-products (e.g., 1-Amino-3-hydroxyadamantane, 1,3-Dihydroxyadamantane) 1. Water in the Reaction Mixture: The adamantyl carbocation is susceptible to nucleophilic attack by water, leading to the formation of hydroxylated impurities. This is a known side reaction in adamantane chemistry. 2. Hydrolysis during Workup: Acidic workup conditions can potentially hydrolyze the remaining C-Br bond in mono-aminated intermediates or the product itself under harsh conditions.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of a high-boiling, non-polar solvent like diphenyl ether can help to minimize water content.[1] 2. Careful Workup: Neutralize the reaction mixture promptly after the acidic extraction step to minimize the time the product is in a strongly acidic aqueous environment.
Formation of Polymeric or Tar-like By-products 1. Excessively High Temperature: High temperatures can lead to decomposition of reagents and products, or promote side reactions like oligomerization. 2. High Concentration of Reactants: Concentrated reaction mixtures can sometimes favor intermolecular side reactions.1. Precise Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 180°C). Use an oil bath or other temperature-controlled heating mantle. 2. Solvent Optimization: The use of a high-boiling solvent like diphenyl ether helps to control the reaction temperature and concentration.[1]
Difficulty in Product Isolation and Purification 1. Incomplete Acid-Base Extraction: The desired diamine product is basic and should be soluble in the acidic aqueous phase during extraction. Incomplete extraction can lead to loss of product. 2. Co-precipitation of By-products: By-products with similar basicity to the desired product may co-extract and co-precipitate.1. Optimize Extraction pH: Ensure the pH of the aqueous solution is sufficiently low (e.g., using 2M HCl) to fully protonate and dissolve the diamine.[1] Subsequently, ensure the pH is sufficiently high (e.g., pH 11 with NaOH) to deprotonate the diamine for extraction into an organic solvent.[1] 2. Chromatographic Purification: If acid-base extraction is insufficient, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: Why is trifluoroacetic acid (TFA) necessary for the amination of 1,3-dibromoadamantane with urea?

A1: The carbon-bromine bonds in 1,3-dibromoadamantane are strong and difficult to cleave due to the inductive effect of the bromine atoms.[1] Trifluoroacetic acid acts as a strong acid catalyst that facilitates the cleavage of the C-Br bond to form a stable tertiary adamantyl carbocation. This carbocation is then readily attacked by the nucleophilic nitrogen of urea (or its tautomer). Without a strong acid like TFA, the formation of this crucial carbocation intermediate is not favored, and the amination reaction does not proceed successfully.[1] This is a variation of the Ritter reaction, where a carbocation reacts with a nitrile or, in this case, a related species like urea.

Q2: What is the most likely structure of the mono-aminated by-product?

A2: The most probable mono-aminated by-product is 1-amino-3-bromoadamantane. The reaction proceeds through a stepwise substitution of the bromine atoms. If the reaction is incomplete, a significant portion of the product mixture will consist of this intermediate where only one bromine has been replaced by an amino group.

Q3: Can other aminating agents be used instead of urea?

A3: While urea is a common and cost-effective reagent, other nitrogen nucleophiles can be used in Ritter-type reactions. For instance, nitriles can react with adamantyl carbocations to form N-alkyl amides, which can then be hydrolyzed to the corresponding amines. However, the direct use of amines can be challenging due to their basicity, which would neutralize the acid catalyst. The urea method is advantageous as urea is a weak base that becomes a potent nucleophile upon tautomerization in the acidic medium.

Q4: How can I monitor the progress of the reaction to minimize by-products?

A4: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the 1,3-dibromoadamantane starting material and the appearance of the 1,3-diaminoadamantane product. This allows you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the mono-aminated intermediate and other potential by-products.

Q5: What are the best practices for purifying the final 1,3-diaminoadamantane product?

A5: The recommended purification procedure involves an acid-base extraction.[1] After the reaction, the mixture is cooled and can be extracted with an organic solvent like chloroform. This organic layer is then treated with an aqueous acid solution (e.g., 2M HCl), which protonates the basic diamine product, causing it to move into the aqueous layer while non-basic impurities remain in the organic layer. The aqueous layer is then separated and basified (e.g., with NaOH to pH 11) to deprotonate the diamine, which can then be extracted back into an organic solvent.[1] Evaporation of the solvent yields the purified product. If stubborn impurities remain, column chromatography may be required.

Experimental Protocols

Key Experiment: Amination of 1,3-Dibromoadamantane with Urea

This protocol is adapted from a literature procedure for the synthesis of 1,3-diaminoadamantane.[1]

Materials:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (solvent)

  • Chloroform (for extraction)

  • 2M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromoadamantane, urea, and diphenyl ether. A typical molar ratio of 1,3-dibromoadamantane to urea can range from 1:2 to 1:10.

  • Carefully add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to 180°C in an oil bath and stir for 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with chloroform.

  • Wash the organic layer with a 2M HCl solution. The 1,3-diaminoadamantane product will move into the aqueous layer.

  • Separate the aqueous layer and basify it with a NaOH solution to a pH of approximately 11.

  • Extract the basic aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under vacuum to obtain the crude 1,3-diaminoadamantane. Further purification may be achieved by recrystallization or chromatography if necessary.

Visualizations

Amination_Pathway cluster_step1 First Amination cluster_step2 Second Amination cluster_side_reaction Side Reaction A 1,3-Dibromoadamantane B Adamantyl Carbocation (mono-bromo) A->B + TFA - Br- C 1-Amino-3-bromoadamantane (Intermediate) B->C + Urea - H+ F Hydroxylated By-products B->F + H2O (trace) D Adamantyl Carbocation (mono-amino) C->D + TFA - Br- E 1,3-Diaminoadamantane (Product) D->E + Urea - H+ D->F + H2O (trace)

Caption: Reaction pathway for the amination of 1,3-dibromoadamantane.

Troubleshooting_Logic Start Low Yield or High Impurity Q1 Is the conversion of starting material low? Start->Q1 A1 Increase TFA concentration Increase reaction temperature Check reagent purity Q1->A1 Yes Q2 Is the main by-product mono-aminated? Q1->Q2 No End Optimized Reaction A1->End A2 Increase urea ratio Extend reaction time Q2->A2 Yes Q3 Are hydroxylated by-products present? Q2->Q3 No A2->End A3 Use anhydrous conditions Ensure careful workup Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for amination of dibromoadamantane.

References

Technical Support Center: Hydrolysis of Diacetylamino Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the method refinement for the hydrolysis of diacetylamino adamantane derivatives. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrolysis of diacetylamino adamantane derivatives.

Question Possible Cause(s) Suggested Solution(s)
Why is the hydrolysis reaction incomplete, resulting in a low yield of the desired diamino adamantane? 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration. 3. Steric hindrance in the adamantane derivative.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Use a more concentrated acid solution. For example, boiling in an aqueous solution of hydrochloric acid is a common method.[1] 3. For sterically hindered substrates, consider using stronger acidic conditions or alternative deprotection strategies.
How can I remove by-products or unreacted starting material from the final product? 1. Incomplete hydrolysis leading to mono-acetylated intermediates. 2. Side reactions caused by harsh acidic conditions.1. Ensure the hydrolysis goes to completion by optimizing reaction conditions (see above). 2. Purify the product using column chromatography or recrystallization. The choice of solvent for recrystallization will depend on the specific properties of the diamino adamantane derivative.
The isolated product is not the expected diamino adamantane. What could have happened? 1. Rearrangement of the adamantane cage under strong acidic conditions (less common but possible). 2. Incorrect identification of the starting material.1. Confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 2. Verify the structure and purity of the starting diacetylamino adamantane derivative before proceeding with the hydrolysis.
Why is the work-up procedure resulting in a low recovery of the product? 1. The diamino adamantane product may be soluble in the aqueous acidic layer. 2. Formation of salts that are difficult to extract.1. After the reaction, carefully neutralize the acidic solution with a base (e.g., NaOH, NaHCO3) to precipitate the free diamine. Ensure the pH is basic before extraction with an organic solvent. 2. Use a continuous liquid-liquid extractor for efficient extraction of water-soluble amines.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrolysis of diacetylamino adamantane derivatives?

A1: The hydrolysis of diacetylamino adamantane derivatives is a chemical reaction that removes the acetyl groups from the nitrogen atoms of the adamantane core. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction results in the formation of the corresponding diamino adamantane derivative.[2]

Q2: Which acid is best for the hydrolysis of diacetylamino adamantane derivatives?

A2: Hydrochloric acid (HCl) in an aqueous solution is commonly used for the hydrolysis of acetylamino adamantane derivatives.[1] The choice of acid and its concentration may need to be optimized depending on the specific substrate and the desired reaction rate.

Q3: What are the typical reaction conditions for this hydrolysis?

A3: Typical conditions involve refluxing the diacetylamino adamantane derivative in an aqueous solution of a strong acid. Reaction times can range from several hours to overnight, depending on the substrate's reactivity.[1]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TTC). The disappearance of the starting material spot and the appearance of the more polar product spot (amines are generally more polar than amides) indicate the progression of the reaction. LC-MS can also be used for more detailed analysis.

Q5: What are the safety precautions I should take when performing this reaction?

A5: Always work in a well-ventilated fume hood, especially when handling concentrated acids. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating acidic solutions.

Experimental Protocols

Hydrolysis of 3-Acetylaminoadamantane-1-carboxylic acid[1]

This protocol describes the hydrolysis of 3-acetylaminoadamantane-1-carboxylic acid to produce 3-aminoadamantane-1-carboxylic acid hydrochloride.

Materials:

  • 3-acetylaminoadamantane-1-carboxylic acid

  • Aqueous solution of Hydrochloric Acid (HCl)

  • Ice water bath

  • Filtration apparatus

Procedure:

  • A mixture of 3-acetylaminoadamantane-1-carboxylic acid in an aqueous solution of HCl is boiled for 5-10 hours.

  • After boiling, the reaction mixture is cooled.

  • The cooled mixture is then poured into ice water.

  • The resulting precipitate, which is 3-aminoadamantane-1-carboxylic acid hydrochloride, is filtered.

  • The filtered product is washed with water until a neutral pH is achieved.

  • The final product is then dried.

Quantitative Data Summary

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)Reference
1,3-Diacetylamino adamantane derivativesAcidic mediumNot specifiedNot specifiedScaffold diamines and diaminoacidsHigh[2]
3-Acetylaminoadamantane-1-carboxylic acidAqueous HClBoiling5-103-Aminoadamantane-1-carboxylic acid hydrochlorideNot specified[1]

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Mix Diacetylamino Adamantane and Acidic Solution start->reagents heat Heat the Mixture (e.g., Reflux) reagents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end End purify->end

Caption: Experimental workflow for the hydrolysis of diacetylamino adamantane derivatives.

This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for different diacetylamino adamantane derivatives. Always consult relevant literature for detailed procedures and safety information.

References

Enhancing the reaction efficiency of adamantane functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the reaction efficiency of adamantane functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane challenging?

A1: The functionalization of adamantane presents a significant challenge due to the high bond dissociation energies (BDEs) of its C-H bonds. The tertiary C-H bonds have a BDE of approximately 99 kcal/mol, and the secondary C-H bonds are around 96 kcal/mol. These strong bonds require highly reactive intermediates for their activation, which can often lead to low selectivity and poor functional group compatibility. A central issue is achieving selectivity between the non-equivalent tertiary (bridgehead) and secondary positions.

Q2: What are the common methods for adamantane functionalization?

A2: Common methods include:

  • Radical-based C-H functionalization: Often utilizing radical intermediates for reactions like alkylation.

  • Photoredox catalysis: This method uses light-absorbing catalysts to facilitate reactions under mild conditions, often showing high selectivity.

  • Carboxylation: Introduction of a carboxylic acid group, which can be achieved using methods like the Koch-Haaf reaction or with reagents like formic acid in the presence of a strong acid.

  • Hydroxylation: Introduction of a hydroxyl group, which can be performed using various oxidizing agents and catalysts, or through biocatalytic methods.

  • Transition metal-catalyzed carbonylation: This method can be used to introduce carbonyl groups.

Q3: How can I improve the selectivity for functionalization at the tertiary (bridgehead) position of adamantane?

A3: Achieving high selectivity for the tertiary position is a common goal. Strategies include:

  • Using selective catalyst systems: For example, dual catalytic systems involving an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst have shown excellent chemoselectivity for the strong 3º C–H bonds.

  • Photoredox catalysis with specific catalysts: Pyrylium photocatalysts have been shown to be effective for nanodiamond functionalization with exclusive 3° selectivity.

  • Controlling reaction conditions: In some reactions, like bromination, the choice of solvent and reaction time can influence the ratio of tertiary to secondary functionalization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Reaction Yield
Potential Cause Suggested Solution
Inefficient Catalyst System For photocatalytic reactions, ensure the correct combination of photocatalyst and HAT catalyst is used. For example, the combination of an Iridium photocatalyst with a quinuclidine-based HAT catalyst can significantly improve yields in alkylation reactions.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For GaCl3-mediated carbonylation, for instance, adjusting the CO pressure and reaction time can improve the yield of 1-adamantanecarboxaldehyde.
Catalyst Deactivation Catalyst deactivation can be an issue. Ensure the catalyst is handled and stored correctly. In some cases, increasing the catalyst loading might be necessary, but this should be done judiciously.
Poor Substrate Solubility Ensure your adamantane derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent system.
Presence of Inhibitors For enzymatic hydroxylations, the presence of inhibitors like 1-aminobenzotriazole can significantly reduce activity. Ensure your reaction setup is free from potential inhibitors.
Poor Selectivity (Mixture of Tertiary and Secondary Functionalized Products)
Potential Cause Suggested Solution
Non-selective Reagents Highly reactive and non-selective reagents can lead to a mixture of products. Consider using a more selective catalyst system. For example, certain amine-based HAT catalysts show a high preference for the tertiary C-H bonds of adamantane.
Reaction Conditions Favoring Secondary Functionalization The reaction conditions can influence selectivity. For photocatalytic reactions, the choice of photocatalyst and HAT co-catalyst is crucial for directing the reaction to the desired position.
Steric Hindrance In some cases, steric hindrance around the tertiary position of a substituted adamantane might favor reaction at a secondary site. Modifying the substrate or the catalyst might be necessary to overcome this.
Formation of Unwanted Byproducts
Potential Cause Suggested Solution
Over-oxidation In hydroxylation or carbonylation reactions, over-oxidation can lead to diols, ketones, or dicarboxylic acids. Carefully control the amount of oxidizing agent and the reaction time.
Side Reactions with the Solvent The solvent can sometimes participate in side reactions. Choose an inert solvent that is stable under the reaction conditions.
Decomposition of Starting Material or Product The reaction conditions (e.g., high temperature, strong acids) might lead to the decomposition of your starting material or product. Consider using milder reaction conditions if possible.

Quantitative Data Summary

The following tables summarize quantitative data from various adamantane functionalization reactions to facilitate comparison.

Table 1: Photocatalytic Alkylation of Adamantane

EntryPhotocatalyst (mol%)HAT Catalyst (mol%)AlkeneYield (%)Reference
1Ir-1 (2)Q-1 (20)Phenyl vinyl sulfone79 (72 isolated)
2Ir-2 (2)Q-1 (20)Phenyl vinyl sulfone89
3Ir-2 (2)Q-3 (20)Phenyl vinyl sulfone100 (66 isolated)
4Ir-1 (0.5)Q-1 (20)Phenyl vinyl sulfone100 (73 isolated)

Reaction conditions: 0.5 mmol scale, 2x456 nm LED lamps, typically 8–48 h.

Table 2: GaCl3-Mediated Carbonylation of Adamantane

EntryGaCl3 (equiv)CO Pressure (atm)Temperature (°C)Time (h)Yield of 1-adamantanecarboxaldehyde (%)Reference
11.050502085
21.050rt2075
31.010rt20moderate
41.01rt20low conversion

Table 3: Biocatalytic Hydroxylation of Adamantane

MicroorganismSubstrateProductYield (%)Reference
Streptomyces griseoplanusAdamantane1-Adamantanol32
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol69 (conversion)

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is adapted from a reported method for the direct functionalization of adamantanes.

Materials:

  • Adamantane (1 equiv)

  • Alkene (e.g., Phenyl vinyl sulfone, 1.5 equiv)

  • Iridium photocatalyst (e.g., Ir-2, 2 mol%)

  • HAT catalyst (e.g., Q-3, 20 mol%)

  • Solvent (e.g., 1,2-dichloroethane, 0.1 M)

  • Nitrogen or Argon for inert atmosphere

  • Schlenk tube or similar reaction vessel

  • Blue LED lamps (456 nm)

  • Stir plate

Procedure:

  • To a Schlenk tube, add adamantane, the alkene, the iridium photocatalyst, and the HAT catalyst.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction vessel with two 456 nm LED lamps.

  • Monitor the reaction progress by GC or NMR. The reaction is typically complete within 8-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkylated adamantane.

Protocol 2: GaCl3-Mediated Carbonylation of Adamantane

This protocol is based on the synthesis of 1-adamantanecarboxaldehyde.

Materials:

  • Adamantane (1 equiv)

  • Gallium(III) chloride (GaCl3, 1 equiv)

  • Carbon monoxide (CO) gas

  • Solvent (e.g., CH2Cl2)

  • High-pressure reactor or autoclave

  • Stir bar

Procedure:

  • Place adamantane and a stir bar into a high-pressure reactor.

  • Under an inert atmosphere (e.g., in a glovebox), add GaCl3 to the reactor.

  • Add the solvent to the reactor.

  • Seal the reactor and purge with CO gas.

  • Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 20 hours).

  • After the reaction is complete, carefully vent the CO gas in a well-ventilated fume hood.

  • Quench the reaction by slowly adding ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-adamantanecarboxaldehyde.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Adamantane, Alkene, Photocatalyst, HAT Catalyst solvent Add Solvent under Inert Atmosphere reagents->solvent irradiate Irradiate with Blue LEDs solvent->irradiate Stir monitor Monitor Progress (GC/NMR) irradiate->monitor concentrate Concentrate monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product Isolated Product purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? cause1 Inefficient Catalyst start->cause1 Yes cause2 Suboptimal Conditions start->cause2 Yes cause3 Poor Solubility start->cause3 Yes no Proceed to Purification start->no No sol1 Optimize Catalyst System (e.g., Ir/HAT combination) cause1->sol1 sol2 Screen Temp, Time, Solvent cause2->sol2 sol3 Change Solvent System cause3->sol3 end Successful Reaction sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Technical Support Center: Analytical Characterization of Polycyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of polycyclic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of polycyclic amines using various analytical techniques.

Sample Preparation & Stability

Q1: My polycyclic amine recoveries are low and inconsistent. What could be the cause?

A1: Low and inconsistent recoveries for polycyclic amines often stem from stability issues. These compounds can be sensitive to storage conditions and the chemical environment.

  • Temperature: Aromatic amines can degrade at room temperature. A study on various aromatic amines in urine demonstrated a significant decrease in concentration for most analytes after just two days of storage at 20°C.[1] In contrast, the amines were stable for at least 10 days when stored at -20°C or -70°C and for up to 14 months at -70°C.[1] Immediate storage at low temperatures is crucial to prevent degradation.[1]

  • pH and Solvent: Polycyclic aromatic amines (PAAs) can be particularly unstable in acidic media.[2] Studies have shown that PAAs are generally more stable in water than in 3% acetic acid.[2] If using acidic conditions is necessary, consider alternative acids; for instance, PAAs have shown greater stability in 3 mmolL⁻¹ HCl solution compared to 3% acetic acid.[2]

  • Solvent Choice during Storage: The choice of solvent for standard solutions can impact stability. A study on 26 aromatic amines found that storing them in methanol or acetonitrile at 4°C in a light-shielded, argon-filled vial provided the best stability over three months.

Table 1: Stability of Aromatic Amines in Urine Under Various Storage Conditions [1]

Storage TemperatureDurationStability Outcome
~20°C (Room Temp)> 2 daysSignificant decrease in concentration
10°C10 daysStable
4°C10 daysStable
-20°C10 daysStable
-70°Cup to 14 monthsStable

Q2: Which Solid-Phase Extraction (SPE) sorbent is best for extracting polycyclic amines?

A2: The optimal SPE sorbent depends on the polarity of your target amines and the sample matrix. For polar, water-soluble primary aromatic amines (PAAs) like toluenediamines (TDAs) and methylenedianilines (MDAs), strong cation-exchange (SCX) cartridges are highly effective. One study comparing LLE, DLLME, and various SPE cartridges found that SCX provided the best recoveries (up to 91%) for polar PAAs from an acidic aqueous food simulant.[3] This is because the ion-exchange mechanism effectively captures these polar compounds.

Table 2: Comparison of Extraction Method Recoveries for Polar Primary Aromatic Amines [3]

Extraction MethodSorbent/MechanismAverage Recovery (%)Key Observation
SPE-SCXStrong Cation Exchangeup to 91%Best adsorption for polar, water-soluble PAAs.
SPE-C18Reversed-Phase (Octadecyl)Lower than SCXLess effective for polar amines.
SPE-HR-PReversed-Phase (Styrene/divinylbenzene)Lower than SCXLess effective for polar amines.
LLELiquid-Liquid PartitioningLower than SCX
DLLMEMicroextractionLower than SCX

For cleaning up extracts from fatty samples, dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA), C18, or Z-Sep® can be used to remove lipids and other interferences.

High-Performance Liquid Chromatography (HPLC)

Q3: I'm observing significant peak tailing for my basic polycyclic amine analytes in reversed-phase HPLC. How can I fix this?

A3: Peak tailing for basic compounds like polycyclic amines is a very common problem in reversed-phase HPLC. It is typically caused by secondary interactions between the positively charged amine and acidic, ionized silanol groups on the silica surface of the column packing.[4][5]

Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[4][6] Be aware that standard silica columns may degrade at pH below 3; use columns specifically designed for low pH stability if necessary.[4]

  • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns are "end-capped" to block many of the residual silanol groups. Using a well-end-capped column can significantly improve peak shape for basic compounds.[4]

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[7]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) can help maintain a consistent pH at the column surface and reduce secondary interactions.[6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[5]

  • Ensure Solvent Compatibility: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7]

Q4: How does mobile phase pH affect the retention time of polycyclic amines?

A4: Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like polycyclic amines.[8][9][10]

  • At Low pH (e.g., < pKa): The amine is protonated (positively charged). In reversed-phase HPLC, this increased polarity leads to weaker interaction with the non-polar stationary phase, resulting in shorter retention times .

  • At High pH (e.g., > pKa): The amine is in its neutral, un-ionized form. This makes it more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times .[8][10]

Therefore, by adjusting the pH, you can significantly alter the selectivity and resolution of your separation. For reproducible results, it is recommended to buffer the mobile phase at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[7][10]

Table 3: Illustrative Effect of Mobile Phase pH on Retention of a Basic Polycyclic Amine

Mobile Phase pHAnalyte StateInteraction with C18 ColumnExpected Retention Time
3.0Protonated (R-NH3+)WeakerShorter
7.0Mixture of Protonated and NeutralVariablePotentially broad/split peaks
9.5Neutral (R-NH2)StrongerLonger
Gas Chromatography (GC) & Mass Spectrometry (MS)

Q5: Do I need to derivatize my polycyclic amines for GC-MS analysis?

A5: Yes, derivatization is highly recommended and often necessary for the successful GC analysis of polycyclic amines. The primary reasons are:

  • Increased Volatility: Amines are polar and can have low volatility, making them unsuitable for direct GC analysis. Derivatization replaces the active, polar hydrogens on the amine groups with non-polar groups, making the molecule more volatile.

  • Improved Peak Shape: The polar nature of amines can lead to strong interactions with active sites in the GC system, resulting in poor peak shape (tailing). Derivatization reduces these interactions, leading to sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: Derivatization can improve the thermal stability of the analytes, preventing degradation in the hot injector and column.

Common derivatization techniques include silylation (e.g., using MTBSTFA), acylation (e.g., using acetic anhydride), and alkylation (e.g., using methyl chloroformate).[11][12]

Q6: I'm getting a weak signal or no signal for my polycyclic amine in LC-MS. How can I improve ionization?

A6: Weak signals in LC-MS are often due to poor ionization efficiency. Here are several ways to enhance the signal for polycyclic amines, which are typically analyzed in positive ion mode (ESI+):

  • Optimize Mobile Phase: Ensure the mobile phase promotes ionization. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to ensure the amines are protonated [M+H]+ before entering the MS source.

  • Optimize ESI Source Parameters: Fine-tuning source parameters can have a significant impact.

    • Capillary Voltage: Ensure the voltage is optimal for creating a stable spray (typically 3-5 kV for positive mode).[13]

    • Drying Gas Temperature and Flow: Adjust these to ensure efficient desolvation without causing thermal degradation of the analyte.[14]

    • Nebulizer Gas Pressure: This should be optimized based on your solvent flow rate to ensure proper droplet formation.[13][14]

  • Consider APCI: If your compounds are less polar and thermally stable, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity than ESI.[14]

  • Use Narrower LC Columns: Switching to a column with a smaller inner diameter (e.g., 1 mm) at lower flow rates can produce smaller electrospray droplets, which can lead to more efficient ionization and improved sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: My 1H NMR spectrum is difficult to interpret due to overlapping peaks. What can I do?

A7: Peak overlap is a common issue in NMR, especially with complex molecules. A simple and effective solution is to re-run the spectrum in a different deuterated solvent.[15] Solvents can induce changes in the chemical shifts of protons ("solvent effects"), which can often resolve overlapping signals. For example, a spectrum that is crowded in CDCl₃ may show better peak separation in benzene-d₆ or acetone-d₆.[15]

Q8: How can I confirm if a broad peak in my NMR spectrum is from an N-H proton?

A8: The signal for an N-H proton (like those in amines) is often broad and can be difficult to definitively assign. A "D₂O shake" is a classic technique to confirm its identity.[15] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The deuterium will exchange with the labile N-H proton, causing the N-H peak to disappear or significantly diminish in intensity, confirming its assignment.[15]

Experimental Protocols

Protocol 1: Extraction of Primary Aromatic Amines from Water using SPE-SCX

This protocol is adapted for the extraction of polar primary aromatic amines from aqueous samples using a strong cation-exchange solid-phase extraction cartridge.[16]

  • Cartridge Conditioning: Condition the SPE-SCX cartridge (e.g., 500 mg/3 mL) by passing 2 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of purified water (adjusted to the same pH as the sample, e.g., with 3% w/v acetic acid) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the aqueous sample (e.g., 80 mL) onto the cartridge at a slow, consistent flow rate of approximately 1-1.5 mL/min.

  • Washing: Wash the cartridge with 2 mL of purified water (with 3% w/v acetic acid) to remove unretained interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for several minutes to remove excess water.

  • Elution: Elute the trapped amines with a basic organic solvent. A common elution solvent is methanol containing 5% (v/v) ammonia. Collect the eluate for analysis. Often, the first milliliter is discarded and the subsequent volume is collected to ensure a concentrated sample.[16]

  • Reconstitution: The eluate may be evaporated and reconstituted in a smaller volume of mobile phase for LC-MS analysis.

Protocol 2: General Procedure for Derivatization of Amines for GC-MS using Alkylation (MCF)

This protocol provides a general workflow for the derivatization of primary and secondary amines using methyl chloroformate (MCF).[11]

  • Sample Preparation: Ensure the sample containing the amine is in an aqueous solution or has been dried and resuspended in an appropriate solvent.

  • pH Adjustment: Resuspend the dried sample in 200 µL of 1 M sodium hydroxide solution.

  • Addition of Reagents: Add 34 µL of pyridine and 167 µL of methanol to the sample mixture.

  • First Alkylation Step: Add 20 µL of methyl chloroformate (MCF) to the mixture and vortex vigorously for 30 seconds.

  • Second Alkylation Step: Add another 20 µL of MCF and vortex again for 30 seconds. The reaction is typically instantaneous and occurs at room temperature.

  • Extraction: The resulting derivatives are typically extracted from the aqueous phase into an organic solvent like chloroform.

  • Drying and Analysis: The organic layer is dried (e.g., with anhydrous sodium sulfate), transferred to a GC vial, and is ready for GC-MS analysis.

Visualizations

Logical Relationships & Workflows

Method_Selection_Decision_Tree start Start: Characterize Polycyclic Amine Analyte(s) volatility Is the analyte volatile & thermally stable? start->volatility gc_ms Consider GC-MS volatility->gc_ms Yes lc_ms Consider LC-MS volatility->lc_ms No concentration What is the expected concentration? trace_analysis High Sensitivity Required (e.g., MS/MS) concentration->trace_analysis Trace Levels high_conc UV or other detectors may suffice concentration->high_conc High Levels matrix What is the sample matrix complexity? simple_matrix Minimal Sample Prep (e.g., Dilute & Shoot) matrix->simple_matrix Simple complex_matrix Extensive Cleanup Required (e.g., SPE, LLE) matrix->complex_matrix Complex gc_ms->concentration derivatize Derivatization Required gc_ms->derivatize lc_ms->concentration trace_analysis->matrix high_conc->matrix

Caption: Decision tree for analytical method selection.

HPLC_Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed for Basic Amine q1 Do all peaks tail? start->q1 all_tail Likely a physical or system-wide issue. q1->all_tail Yes some_tail Likely a chemical interaction issue. q1->some_tail No check_connections Check for loose fittings, extra column volume all_tail->check_connections check_column Check for column void or contamination check_connections->check_column solution Solution: Symmetrical Peak check_column->solution check_ph Is mobile phase pH > 2 units away from pKa? some_tail->check_ph adjust_ph Adjust pH to 2-3 for basic amines check_ph->adjust_ph No ph_ok Check other chemical factors check_ph->ph_ok Yes adjust_ph->solution check_solvent Is sample solvent stronger than mobile phase? ph_ok->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes solvent_ok Consider secondary interactions check_solvent->solvent_ok No dissolve_in_mp->solution use_deactivated Use a highly end-capped column solvent_ok->use_deactivated add_modifier Add competing base (e.g., TEA) to mobile phase use_deactivated->add_modifier add_modifier->solution

References

Validation & Comparative

Comparative analysis of 1,3-diaminoadamantane synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Methods for 1,3-Diaminoadamantane

Introduction

1,3-Diaminoadamantane is a key bicyclic organic compound and a versatile building block in medicinal chemistry and materials science. Its rigid cage-like structure imparts unique properties to molecules containing it, leading to its use in the development of pharmaceuticals and advanced polymers. A variety of synthetic routes to 1,3-diaminoadamantane have been developed, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of 1,3-diaminoadamantane, providing a clear comparison of their efficiency and reaction conditions.

Method Starting Material Key Reagents Reaction Time Temperature Overall Yield (%) Reference
Method 1: From 1,3-Dibromoadamantane 1,3-DibromoadamantaneUrea, Trifluoroacetic acid, Diphenyl ether1.5 hours180 °C71.2[1]
Method 2: From Adamantane (Two-Step) Adamantane1. Bromine, Iron powder, CH₂Cl₂ 2. Urea, Trifluoroacetic acid, Diphenyl ether1. 24 hours 2. 1.5 hours1. Room Temp. 2. 180 °C51.3[1]
Method 3: From 1,3-Adamantanedicarboxylic Acid 1,3-Adamantanedicarboxylic Acid1. SOCl₂ 2. NH₃ 3. NaOBr (Hofmann degradation)Not SpecifiedNot SpecifiedNot Specified[2]
Method 4: Hydrolysis of Diacetylamino Derivative 1,3-DiacetylaminoadamantaneAcidic mediumNot SpecifiedNot SpecifiedNot Specified[3][4]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations for the key synthesis methods of 1,3-diaminoadamantane.

G cluster_0 Method 1: From 1,3-Dibromoadamantane A 1,3-Dibromoadamantane B 1,3-Diaminoadamantane A->B Urea, TFA, Diphenyl ether

Caption: Synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.

G cluster_1 Method 2: From Adamantane C Adamantane D 1,3-Dibromoadamantane C->D Br₂, Fe E 1,3-Diaminoadamantane D->E Urea, TFA, Diphenyl ether

Caption: Two-step synthesis of 1,3-diaminoadamantane starting from adamantane.

G cluster_2 Method 3: Via Hofmann Degradation F 1,3-Adamantanedicarboxylic Acid G 1,3-Adamantanedicarbonyl chloride F->G SOCl₂ H 1,3-Adamantanedicarboxamide G->H NH₃ I 1,3-Diaminoadamantane H->I NaOBr

References

Validating the Antiviral Efficacy of Diamino-Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antiviral therapeutics, compounds bearing a diamine scaffold have emerged as a promising area of investigation. This guide provides a comparative analysis of the antiviral efficacy of N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine against Herpes Simplex Virus Type 1 (HSV-1), benchmarked against the established antiviral agent, Acyclovir. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral agents.

Executive Summary

Recent studies have highlighted the potential of symmetrically substituted diamine derivatives as inhibitors of viral replication. Specifically, N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine have demonstrated significant in vitro activity against HSV-1. This guide synthesizes the available data on the efficacy and cytotoxicity of these compounds and presents it alongside comparable data for Acyclovir, the standard-of-care treatment for HSV-1 infections. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further research.

Comparative Antiviral Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of the diamino-derivatives and the comparator drug, Acyclovir, were evaluated using standard in vitro assays. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

CompoundVirusCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
N-monocarbamoyl-2,6-diaminopyridine (5a) HSV-1Vero17.0>170 (est.)~10.0[1]
N-monocarbamoyl-2,6-diaminopyridine (5b) HSV-1Vero6.2Not ReportedNot Reported[1]
N-monododecanoyl-2,6-diaminopyridine (A2) HSV-1Vero~15.3-18.5~37.5-50.0~2-3[2][3]
Acyclovir (Comparator) HSV-1FVero2.8128.849.3[4]

Note: The CC₅₀ for compound 5a was estimated based on the reported SI of approximately 10.0.[1]

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

  • Cell Seeding: Vero cells are seeded in 6-well or 12-well plates and grown overnight to form a confluent monolayer.[5][6]

  • Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a diluted virus suspension (e.g., HSV-1) for 1 hour to allow for viral attachment and entry.[5][7]

  • Compound Treatment: Following inoculation, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.[5]

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.[5][6]

  • Staining and Counting: The cells are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the viral plaques unstained and visible. The number of plaques is then counted for each compound concentration.[5][6]

  • EC₅₀ Calculation: The percentage of plaque inhibition is calculated for each concentration relative to a no-drug control. The EC₅₀ value is then determined from the dose-response curve.[8]

MTT Assay for Cytotoxicity (CC₅₀)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Cells (e.g., Vero cells) are seeded in 96-well plates and incubated overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • CC₅₀ Calculation: The cell viability is calculated for each compound concentration relative to untreated control cells. The CC₅₀ value is determined from the dose-response curve.[8]

Visualizing Experimental and Biological Pathways

To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow and a generalized viral life cycle, highlighting potential targets for antiviral intervention.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis cell_seeding Seed Vero Cells virus_inoculation Inoculate with HSV-1 cell_seeding->virus_inoculation compound_prep Prepare Compound Dilutions compound_treatment Add Compound Dilutions compound_prep->compound_treatment virus_inoculation->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation staining Stain & Count Plaques (EC50) incubation->staining mtt_assay Perform MTT Assay (CC50) incubation->mtt_assay calculation Calculate EC50, CC50 & SI staining->calculation mtt_assay->calculation

Experimental workflow for determining antiviral efficacy and cytotoxicity.

Viral_Life_Cycle cluster_host Host Cell cluster_virus Virus uncoating Uncoating & Genome Release replication_point uncoating->replication_point replication Viral Genome Replication transcription Transcription & Translation replication->transcription assembly_point transcription->assembly_point assembly Virion Assembly release_point assembly->release_point release Progeny Virus Release virus Virus Particle release->virus Budding/Lysis entry_point virus->entry_point Attachment & Entry entry_point->uncoating replication_point->replication assembly_point->assembly release_point->release

Generalized viral life cycle with potential antiviral targets.

Concluding Remarks

The preliminary data on N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine suggest that this chemical class warrants further investigation in the development of novel anti-herpetic agents. While the selectivity indices observed so far are modest in comparison to Acyclovir, the identification of a novel scaffold with anti-HSV-1 activity is a significant step. Future research should focus on optimizing the structure of these diamine derivatives to improve their antiviral potency and reduce cytotoxicity. Mechanism of action studies will also be crucial to understand how these compounds interfere with the viral life cycle and to identify their specific molecular targets. This foundational data provides a strong rationale for the continued exploration of diamino-derivatives as a source of new antiviral therapies.

References

A Comparative Analysis of 1,3-Diaminoadamantane and Amantadine in Influenza Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral compounds is paramount. This guide provides a detailed comparison of 1,3-diaminoadamantane and the well-established anti-influenza drug, amantadine, focusing on their performance, mechanisms of action, and the experimental data available to date.

While both compounds share a common adamantane core and target the influenza A virus M2 proton ion channel, the quest for derivatives with improved efficacy, particularly against resistant strains, has led to investigations into molecules like 1,3-diaminoadamantane. This comparison synthesizes available data to illuminate the potential advantages and disadvantages of each compound in the context of influenza research.

Mechanism of Action: Targeting the M2 Proton Channel

Both amantadine and 1,3-diaminoadamantane exert their antiviral effects by blocking the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell's endosomes. By inhibiting the flow of protons through this channel, these adamantane derivatives prevent the acidification of the viral interior, a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Viral_Particle Influenza A Virus M2_Channel M2 Proton Channel Viral_Particle->M2_Channel Proton Influx vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification Replication Viral Replication vRNP->Replication Release into Cytoplasm Adamantanes Amantadine or 1,3-Diaminoadamantane Adamantanes->M2_Channel Blocks Channel

Caption: Mechanism of M2 Proton Channel Inhibition by Adamantanes.

Performance Comparison: Antiviral Activity and Cytotoxicity

Direct, head-to-head comparative studies providing quantitative data (such as EC50 and CC50 values) for 1,3-diaminoadamantane and amantadine against the same influenza strains within a single experimental setup are limited in publicly available literature. However, research on various adamantane derivatives provides insights into their potential efficacy. Amantadine's effectiveness has been severely compromised by the widespread emergence of resistant influenza strains, primarily due to mutations in the M2 channel protein.

Research into novel adamantane derivatives, including those with diamino substitutions, is driven by the need to overcome this resistance. A patent for a derivative of 1,3-adamantandiacetic acid, which is structurally related to 1,3-diaminoadamantane, suggests activity against rimantadine-resistant strains. This indicates that the 1,3-diamino substitution pattern on the adamantane cage is a promising area of investigation for developing antivirals that can circumvent existing resistance mechanisms.

The following table summarizes hypothetical comparative data based on the expected outcomes from antiviral assays. Note: These values are illustrative and not derived from a direct comparative study.

CompoundTarget Influenza StrainEC50 (µM)CC50 (µM) in MDCK cellsSelectivity Index (SI = CC50/EC50)
Amantadine Influenza A (Amantadine-sensitive)0.1 - 1.0>100>100 - >1000
Influenza A (Amantadine-resistant)>100>100<1
1,3-Diaminoadamantane Influenza A (Amantadine-sensitive)Data not availableData not availableData not available
Influenza A (Amantadine-resistant)Data not availableData not availableData not available

Experimental Protocols

The evaluation of antiviral compounds like 1,3-diaminoadamantane and amantadine typically involves standardized in vitro assays to determine their efficacy and toxicity. The two primary assays used are the Plaque Reduction Assay and the Cytotoxicity Assay.

Plaque Reduction Assay

This assay is the gold standard for determining the 50% effective concentration (EC50) of an antiviral drug, which is the concentration that inhibits viral plaque formation by 50%.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.

  • Virus Dilution: A stock of influenza A virus is serially diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Compound Preparation: The test compounds (1,3-diaminoadamantane and amantadine) are prepared in a series of concentrations.

  • Infection and Treatment: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the test compounds. A control group is infected in the absence of any compound.

  • Overlay: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of the test compounds. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized lesions or "plaques."

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay Seed_Cells Seed MDCK Cells Infect_Cells Infect with Influenza A Virus + Test Compounds Seed_Cells->Infect_Cells Add_Overlay Add Semi-Solid Overlay with Test Compounds Infect_Cells->Add_Overlay Incubate Incubate for 2-3 Days Add_Overlay->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50

Caption: Workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Methodology:

  • Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to adhere and grow overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (1,3-diaminoadamantane and amantadine). A control group of cells receives no compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (typically 2-3 days).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Amantadine, a historically significant anti-influenza drug, has been largely sidelined due to widespread resistance. The exploration of adamantane derivatives like 1,3-diaminoadamantane represents a critical research avenue to reclaim the therapeutic potential of this class of M2 channel inhibitors. While direct comparative data is scarce, the structural modifications in 1,3-diaminoadamantane hold the promise of altered binding to the M2 channel, potentially overcoming the mutations that confer resistance to amantadine. Further dedicated studies with direct, quantitative comparisons are essential to fully elucidate the therapeutic potential of 1,3-diaminoadamantane and guide the development of next-generation adamantane-based influenza antivirals.

The Adamantane Advantage: A Comparative Guide to the Biological Activity of Mono- and Di-substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the adamantane cage represents a versatile scaffold in medicinal chemistry. Its rigid, lipophilic structure offers a unique platform for designing novel therapeutics with enhanced pharmacological profiles. This guide provides an objective comparison of the biological activity of mono- and di-substituted adamantane derivatives, supported by experimental data, to inform future drug discovery efforts.

The strategic placement of one or two substituents on the adamantane core can profoundly influence the biological activity of the resulting compounds. This comparison delves into their antiviral, NMDA receptor antagonist, and antibacterial properties, highlighting key structure-activity relationships.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity of various mono- and di-substituted adamantane derivatives.

Antiviral Activity against Influenza A Virus

The M2 proton channel of the influenza A virus is a key target for adamantane-based antiviral drugs. The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.

Compound TypeCompound Name/StructureSubstitution PatternEC50 (µM)Virus StrainReference
Mono-substituted Amantadine1-amino0.4 - 2.5Various Influenza A[1]
Mono-substituted Rimantadine1-(1-aminoethyl)0.1 - 1.0Various Influenza A[1]
Di-substituted 1-amino-3-phenyladamantane1-amino, 3-phenyl0.05Influenza A/H3N2[1]
Di-substituted 1-amino-3,5-dimethyladamantane (Memantine)1-amino, 3,5-dimethylNot typically reported for antiviral activity-
Di-substituted Spiro[adamantane-2,2'-pyrrolidine] derivativesDi-substituted at C20.08 - 0.5Influenza A[2]
NMDA Receptor Antagonist Activity

Adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. Their inhibitory concentration (IC50) indicates their potency in blocking the receptor.

Compound TypeCompound Name/StructureSubstitution PatternIC50 (µM)Assay ConditionsReference
Mono-substituted Amantadine1-amino18.6 ± 0.9Rat hippocampal neurons[3]
Di-substituted Memantine (1-amino-3,5-dimethyladamantane)1-amino, 3,5-dimethyl1.04 ± 0.26Rat hippocampal neurons[3]
Di-substituted 1-amino-3-ethyladamantane1-amino, 3-ethyl2.6[3H]MK-801 binding assay
Di-substituted 1-amino-3-propyladamantane1-amino, 3-propyl1.8[3H]MK-801 binding assay
Antibacterial Activity

The antibacterial efficacy of adamantane derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

Compound TypeCompound Name/StructureSubstitution PatternTarget BacteriumMIC (µg/mL)Reference
Mono-substituted 1-Adamantylamine1-aminoStaphylococcus aureus>100
Mono-substituted N-(1-Adamantyl)isonicotinamide1-amidoStaphylococcus aureus62.5[4]
Di-substituted Adamantyl-substituted cyclohexane diamine derivative (8e)Di-substitutedMethicillin-Resistant Staphylococcus aureus (MRSA)8 - 64
Di-substituted 1,3-Di(4-pyridyl)adamantane1,3-di-pyridylMycobacterium tuberculosis12.5

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the effectiveness of an antiviral compound.

  • Cell Culture: A monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in 6-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known concentration of influenza A virus.

  • Compound Treatment: Serial dilutions of the adamantane derivatives are added to the infected cell cultures. A control with no compound is also included.

  • Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The plates are then incubated for 2-3 days.

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the compound is compared to the control wells.

  • EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor.

  • Membrane Preparation: Membranes rich in NMDA receptors are prepared from a suitable source, such as rat forebrain tissue.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801).

  • Competitive Binding: Increasing concentrations of the unlabeled adamantane derivatives are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • IC50 Determination: The IC50 value is determined as the concentration of the adamantane derivative that inhibits 50% of the specific binding of the radioligand.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to assess the antimicrobial activity of a compound.

  • Compound Dilution: Serial dilutions of the adamantane derivatives are prepared in a liquid growth medium (broth microdilution) or incorporated into a solid agar medium (agar dilution).

  • Bacterial Inoculation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is added to each dilution.

  • Incubation: The cultures are incubated under optimal growth conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved provides a clearer understanding of the mechanisms of action and experimental designs.

influenza_m2_pathway cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome vRNA Viral RNA M1 Matrix Protein (M1) vRNA->M1 bound to Uncoating Viral Uncoating & RNA Release vRNA->Uncoating M1->vRNA releases M2 M2 Proton Channel H_ion_in H+ M2->H_ion_in influx H_ion_out H+ H_ion_out->M2 H_ion_in->M1 dissociates Endosome_lumen Low pH Environment Adamantane Adamantane Derivative Adamantane->M2 blocks

Figure 1. Influenza A virus M2 proton channel inhibition by adamantane derivatives.

nmda_receptor_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine (co-agonist) Glycine->NMDAR binds Ca_ion Ca²⁺ NMDAR->Ca_ion influx Signaling Downstream Signaling Cascades (e.g., ERK activation) Ca_ion->Signaling Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity Adamantane Adamantane Antagonist Adamantane->NMDAR blocks

Figure 2. NMDA receptor antagonism by adamantane derivatives.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Adamantane Derivative (Stock Solution) Serial_Dilution Serial Dilution of Adamantane Derivative Compound->Serial_Dilution Bacteria Bacterial Culture (Standardized Inoculum) Inoculation Inoculation with Bacteria Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination (Lowest concentration with no visible growth) Observation->MIC

Figure 3. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Structure-Activity Relationship of Adamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a versatile pharmacophore in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties have led to the development of a diverse range of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives across various biological activities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of novel therapeutics.

Antiviral Activity: Targeting Viral Ion Channels

Adamantane derivatives, most notably amantadine and rimantadine, were among the first clinically effective antiviral drugs against influenza A virus. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component for viral uncoating and replication.

Quantitative Comparison of Antiviral Adamantane Derivatives
CompoundStructureTargetAssayIC50 (µM)Reference
Amantadine1-aminoadamantaneInfluenza A M2 channelPlaque Reduction Assay0.2 - 0.4[1]
Rimantadineα-methyl-1-adamantane-methylamineInfluenza A M2 channelPlaque Reduction Assay0.2 - 0.4[1]
Gly-Thz-rimantadineRimantadine-glycine-thiazole conjugateInfluenza A/Hongkong/68In vitro antiviral assay0.11 (µg/mL)[2]
Adamantane Derivative (unspecified)Adamantane-pyrazole-1,2,4-triazole conjugateVaccinia virusIn vitro antiviral assay0.133 - 0.515[3]

Key SAR Insights:

  • The primary amino group at the 1-position of the adamantane cage is crucial for M2 channel inhibition.

  • The addition of a methyl group to the amino-bearing carbon, as seen in rimantadine, can slightly enhance activity and metabolic stability.

  • Conjugation of rimantadine with amino acids and heterocyclic moieties, such as thiazole, has shown potential for activity against rimantadine-resistant strains.[2]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Test compound (adamantane derivative)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO2 incubator.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Inoculate the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum. Add an overlay medium (containing agarose or Avicel) mixed with different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[4]

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

The following diagram illustrates the mechanism of action of amantadine and rimantadine on the influenza A M2 proton channel.

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral RNA Acidification & Uncoating H+ H+ H+->M2 Proton Channel Influx Adamantane Derivative Amantadine/ Rimantadine Adamantane Derivative->M2 Proton Channel Blocks TLR4_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Gene Transcription Adamantane Derivative Adamantane- Isothiourea Derivative Adamantane Derivative->TLR4 Inhibits Memantine_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Memantine Memantine Memantine->NMDA Receptor Blocks PI3K PI3K Memantine->PI3K Activates Ca2+ Ca2+ NMDA Receptor->Ca2+ Influx Apoptosis Apoptosis Ca2+->Apoptosis Excitotoxicity Akt Akt PI3K->Akt Activates GSK3β GSK3β Akt->GSK3β Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes GSK3β->Apoptosis Promotes

References

A Researcher's Guide to In Vitro Experimental Controls for 1,3-Diaminoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies and Supporting Data for the Study of a Key Neuromodulatory and Antiviral Agent

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,3-diaminoadamantane, also known as memantine, rigorous in vitro studies are paramount. This guide provides a comprehensive overview of essential experimental controls, detailed methodologies for key assays, and comparative data to ensure the validity and reproducibility of your findings. 1,3-diaminoadamantane is primarily recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a mechanism central to its use in treating neurodegenerative diseases like Alzheimer's.[1][2] Additionally, its structural similarity to adamantane antivirals has prompted investigation into its effects on viral replication.[3][4]

This guide will delve into the critical controls for two primary areas of in vitro investigation: NMDA receptor antagonism and antiviral activity.

Section 1: Controls for In Vitro Studies of NMDA Receptor Antagonism

The primary mechanism of 1,3-diaminoadamantane's action in the central nervous system is its blockade of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[5] Overactivation of these receptors can lead to excitotoxicity, a key factor in neuronal cell death in various neurological disorders.[6] Therefore, in vitro assays for 1,3-diaminoadamantane often focus on its ability to modulate NMDA receptor activity and protect against glutamate-induced excitotoxicity.

Key In Vitro Assays and Recommended Controls

Effective in vitro studies of 1,3-diaminoadamantane as an NMDA receptor antagonist require a multi-faceted approach, incorporating electrophysiology, calcium imaging, and cell viability assays. Each of these assays necessitates specific controls to ensure that the observed effects are directly attributable to the compound's interaction with the NMDA receptor.

Table 1: Experimental Controls for In Vitro NMDA Receptor Antagonist Assays

Assay Type Purpose Positive Controls Negative Controls Vehicle Control
Patch-Clamp Electrophysiology Measures ion flow through NMDA receptor channels.- Dizocilpine (MK-801): A high-affinity, non-competitive NMDA receptor antagonist.[7] - Ketamine: A well-characterized, uncompetitive NMDA receptor antagonist.[7][8] - AP5 (2-amino-5-phosphonovaleric acid): A competitive NMDA receptor antagonist.- Inactive structural analog: A structurally similar compound with no known activity at the NMDA receptor. - Non-NMDA receptor antagonists (e.g., CNQX): To ensure specificity for NMDA receptors.- Dimethyl sulfoxide (DMSO): Typically used to dissolve the test compound. The final concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
Calcium Imaging Measures intracellular calcium influx following NMDA receptor activation.- Dizocilpine (MK-801): To demonstrate maximal inhibition of calcium influx.[7] - Ifenprodil: A selective antagonist for the GluN2B subunit of the NMDA receptor.[9][10]- Vehicle-treated cells stimulated with agonist: To establish the baseline calcium response. - Cells not stimulated with agonist: To measure basal calcium levels.- Dimethyl sulfoxide (DMSO)
Cell Viability Assays (e.g., LDH, MTT, Calcein-AM/PI) Assesses the neuroprotective effects of the compound against NMDA-induced excitotoxicity.- Dizocilpine (MK-801): To demonstrate maximal protection against excitotoxicity. - Other known neuroprotective agents. - Cells exposed to NMDA agonist alone: To induce maximal cell death. - Untreated cells: To represent 100% viability.- Dimethyl sulfoxide (DMSO)
Comparative Data: IC50 Values of NMDA Receptor Antagonists

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for 1,3-diaminoadamantane (memantine) and other NMDA receptor antagonists in various in vitro assays.

Table 2: Comparative IC50 Values for NMDA Receptor Antagonists

Compound Assay Type Cell Type/Preparation IC50 Value Reference
1,3-Diaminoadamantane (Memantine) Whole-cell patch clampDissociated hippocampal cultures2.1 µM[8]
Ketamine Whole-cell patch clampDissociated hippocampal cultures1.5 µM[8]
Dizocilpine (MK-801) Digital holographic microscopyCortical neurons170 nM (biphasic response), 760 nM (RD response)[11]
Ifenprodil ElectrophysiologyRecombinant human NR1a/NR2B receptors79 nM[9]
Ro 25-6981 Calcium influxChicken forebrain cell culture~10 nM[12]
Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through NMDA receptors in response to agonist application and modulation by antagonists.[13][14]

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subunits are plated on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents. Agonists (e.g., NMDA and glycine) are applied to elicit a current, and the test compound (1,3-diaminoadamantane) is co-applied at various concentrations to determine its inhibitory effect.

  • Controls:

    • Positive Control: Application of a known NMDA receptor antagonist like MK-801 to demonstrate complete channel block.

    • Negative Control: Application of the vehicle (e.g., DMSO) to ensure it does not affect the NMDA receptor current.

2. Calcium Imaging Assay

This method measures changes in intracellular calcium concentration, a downstream effect of NMDA receptor activation.[15][16][17]

  • Cell Preparation and Dye Loading: Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure: Baseline fluorescence is measured before the addition of an NMDA receptor agonist (e.g., glutamate and glycine). The test compound is added prior to or concurrently with the agonist.

  • Data Analysis: The change in fluorescence intensity, indicating intracellular calcium levels, is recorded over time. The inhibitory effect of the compound is calculated by comparing the calcium response in its presence to the response with the agonist alone.

  • Controls:

    • Positive Control: A known antagonist like MK-801 is used to demonstrate maximal inhibition of the calcium signal.

    • Negative Control: Cells are treated with the vehicle and agonist to establish the maximum calcium response.

Section 2: Controls for In Vitro Antiviral Studies

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity, primarily against influenza A virus, by targeting the M2 ion channel.[4] Given its structural similarity, 1,3-diaminoadamantane has also been investigated for potential antiviral effects.

Key In Vitro Assay and Recommended Controls

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Table 3: Experimental Controls for In Vitro Antiviral Assays

Assay Type Purpose Positive Controls Negative Controls Vehicle Control
Plaque Reduction Assay Quantifies the reduction in viral plaques in the presence of the test compound.- Known antiviral drug active against the specific virus (e.g., Oseltamivir or Zanamivir for influenza). [18] - Amantadine or Rimantadine (for susceptible influenza A strains). [4]- Virus-infected cells without any treatment: To determine the maximum number of plaques. - Uninfected cells: To ensure cell monolayer integrity.- Dimethyl sulfoxide (DMSO)
Comparative Data: Antiviral Activity of Adamantane Derivatives

The following table provides examples of antiviral activity for adamantane derivatives against influenza A virus.

Table 4: Comparative Antiviral Activity of Adamantane Derivatives

Compound Virus Strain Cell Line EC50 / IC50 Value Reference
Amantadine Influenza A/H3N2MDCKVaries depending on strain sensitivity[4]
Rimantadine Influenza A/H3N2MDCKVaries depending on strain sensitivity[4]
N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) Influenza A/HK/68 (H3N2)MDCK3.5 µM[6]
N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) Influenza A/PR/8/34 (H1N1)MDCK7.5 µM[6]
Experimental Protocol

1. Plaque Reduction Assay

This assay assesses the ability of a compound to inhibit the cytopathic effect of a virus.[2][19][20]

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of virus.

  • Compound Treatment: The test compound is added at various concentrations to the infected cells.

  • Overlay and Incubation: The cells are covered with a semi-solid overlay (e.g., agarose or Avicel) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

  • Controls:

    • Positive Control: A known antiviral drug is used to confirm the assay's ability to detect antiviral activity.

    • Negative Control: Infected cells are treated with the vehicle to establish the baseline plaque count.

Visualizing Key Pathways and Workflows

To further clarify the experimental design and underlying biological processes, the following diagrams illustrate the NMDA receptor signaling pathway and a typical in vitro experimental workflow for studying 1,3-diaminoadamantane.

NMDA_Signaling_Pathway cluster_overactivation Pathological Overactivation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Diaminoadamantane 1,3-Diaminoadamantane Diaminoadamantane->NMDAR Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Downstream Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Cell_Death Cell Death Excitotoxicity->Cell_Death

Caption: NMDA Receptor Signaling Pathway and Site of Action for 1,3-Diaminoadamantane.

Experimental_Workflow cluster_treatment Treatment Groups start Start: Prepare Cell Culture (e.g., primary neurons, MDCK cells) assay_prep Assay Preparation (e.g., dye loading, virus dilution) start->assay_prep test_compound Test Compound: 1,3-Diaminoadamantane pos_control Positive Control (e.g., MK-801, Amantadine) neg_control Negative Control (e.g., Agonist/Virus only) vehicle_control Vehicle Control (e.g., DMSO) incubation Incubation test_compound->incubation pos_control->incubation neg_control->incubation vehicle_control->incubation data_acq Data Acquisition (e.g., Electrophysiology, Imaging, Plaque Counting) incubation->data_acq analysis Data Analysis (e.g., IC50/EC50 calculation) data_acq->analysis end End: Compare Results analysis->end

Caption: Generalized In Vitro Experimental Workflow for 1,3-Diaminoadamantane.

References

Unraveling the Enigmatic Mechanism of 1,3-Diphenyl-2-aminopropane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the pharmacodynamic profile of 1,3-diphenyl-2-aminopropane (1,3-DAA) reveals a primary mechanism of action as a dopamine transporter inhibitor, distinguishing it from classic monoamine releasing agents like amphetamine. This guide provides a detailed comparison of 1,3-DAA's activity with relevant compounds, supported by experimental data, to elucidate its functional role in modulating monoaminergic neurotransmission.

This report synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear understanding of 1,3-DAA's mechanism of action. Through a comparative lens, we explore its binding affinities and functional potencies at key monoamine transporters, contrasting them with those of well-characterized psychostimulants.

Comparative Pharmacological Profile at Monoamine Transporters

The interaction of 1,3-DAA and its N-methylated analog, α-benzyl-N-methylphenethylamine (BNMPA), with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been characterized through in vitro assays. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of these compounds, alongside the prototypical monoamine releaser d-amphetamine and the reuptake inhibitor cocaine, for a comprehensive comparison.

CompoundDAT Ki (µM)NET Ki (µM)SERT Ki (µM)DAT IC50 (µM)Primary Mechanism
1,3-Diphenyl-2-aminopropane (1,3-DAA) 8.73[1]No significant affinity>10-Dopamine Reuptake Inhibitor
α-Benzyl-N-methylphenethylamine (BNMPA) 6.05[1]No significant affinity14.5[1]5.1[1]Dopamine Reuptake Inhibitor
d-Amphetamine 0.2 - 0.90.04 - 0.12.0 - 5.00.03 - 0.1Monoamine Releaser
Cocaine 0.2 - 0.60.3 - 0.80.1 - 0.40.2 - 0.5Monoamine Reuptake Inhibitor

Note: Data for d-amphetamine and cocaine are compiled from multiple sources and represent a typical range of reported values.

The data clearly indicates that 1,3-DAA and its N-methylated analog, BNMPA, exhibit a preference for the dopamine transporter with micromolar affinity.[1] Crucially, studies on BNMPA, which is metabolized to 1,3-DAA, show that it primarily acts as an inhibitor of dopamine uptake rather than a potent releaser.[1] BNMPA was found to only slightly enhance the basal efflux of dopamine at high concentrations (≥100 µM) and had no effect on norepinephrine efflux.[1] This pharmacological profile aligns more closely with that of a dopamine reuptake inhibitor, like cocaine, rather than a releasing agent, such as d-amphetamine.

Proposed Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for 1,3-DAA is proposed to be the competitive inhibition of the dopamine transporter (DAT). By binding to DAT, 1,3-DAA blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, thereby enhancing dopaminergic neurotransmission.

1,3-DAA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation DAA 1,3-DAA DAA->DAT Inhibition

Proposed mechanism of 1,3-DAA at the dopamine transporter.

Experimental Workflow for Characterization

The pharmacological profile of compounds like 1,3-DAA is typically determined through a series of in vitro assays. The following diagram illustrates a standard experimental workflow.

Experimental_Workflow start Test Compound (e.g., 1,3-DAA) binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal/Cell-based Neurotransmitter Uptake Assays start->uptake_assay release_assay Neurotransmitter Release Assays start->release_assay data_analysis Data Analysis (Ki, IC50, EC50 determination) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis conclusion Mechanism of Action Profile data_analysis->conclusion

Typical workflow for characterizing monoamine transporter ligands.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (DAT, NET, SERT).

Materials:

  • Rat striatal (for DAT), hippocampal (for NET), or cortical (for SERT) membranes.

  • Radioligands: [3H]CFT (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT).

  • Test compound (1,3-DAA) at various concentrations.

  • Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare membrane homogenates from the respective brain regions.

  • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of monoamine neurotransmitters.

Materials:

  • Synaptosomes prepared from rat striatum (for dopamine uptake), hippocampus (for norepinephrine uptake), or cortex (for serotonin uptake).

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Test compound (1,3-DAA) at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitors for non-specific uptake (as in binding assays).

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle in uptake buffer.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

  • Determine the IC50 value by analyzing the concentration-response curve.

Neurotransmitter Release Assays

Objective: To determine if a test compound induces the release of monoamine neurotransmitters.

Materials:

  • Brain slices (e.g., striatum for dopamine release) or synaptosomes.

  • Radiolabeled neurotransmitters for preloading.

  • Superfusion apparatus.

  • Test compound (1,3-DAA) at various concentrations.

  • Known releasing agent (e.g., d-amphetamine) as a positive control.

  • Krebs-bicarbonate buffer.

Procedure:

  • Preload the brain tissue preparation with the respective radiolabeled neurotransmitter.

  • Place the tissue in a superfusion chamber and perfuse with buffer to establish a stable baseline of neurotransmitter release.

  • Introduce the test compound or a known releasing agent into the superfusion buffer for a defined period.

  • Collect fractions of the superfusate at regular intervals.

  • Quantify the radioactivity in each fraction to measure the amount of neurotransmitter released.

  • Compare the release induced by the test compound to the basal release and the release induced by the positive control.

References

A Comparative Study of Adamantane and Other Diamondoid Compounds in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of adamantane and other lower-order diamondoid compounds, specifically diamantane and triamantane. The unique cage-like structure of these molecules imparts desirable physicochemical and pharmacological properties, making them valuable scaffolds in medicinal chemistry. This document summarizes their key characteristics, synthesis, and biological activities, supported by experimental data and detailed protocols to aid in research and development.

Physicochemical Properties

The rigid, lipophilic nature of diamondoids significantly influences their behavior in biological systems. Adamantane, the smallest of the diamondoids, has been most extensively studied and utilized in drug design. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage through the blood-brain barrier.[1] Higher diamondoids like diamantane and triamantane exhibit even greater lipophilicity due to their larger carbon frameworks.

Below is a comparative summary of the key physicochemical properties of adamantane, diamantane, and triamantane.

PropertyAdamantane (C₁₀H₁₆)Diamantane (C₁₄H₂₀)Triamantane (C₁₈H₂₄)
Molecular Weight ( g/mol ) 136.24188.32240.41
Melting Point (°C) ~270 (sublimes)[2]~236.5[3]~221.5[3]
LogP (calculated) ~3.3~4.5~5.7
Aqueous Solubility Poorly soluble[2]Very poorly solubleExtremely poorly soluble
Molecular Dimensions (Å) Width: 6.8 - 7.9, Length: 7.6 - 9.5, Height: 7.4 - 9.6[4]Width: 6.8 - 7.4, Length: 9.3 - 10.0, Height: 7.4 - 8.5[4]Larger than diamantane[5]
Symmetry Point Group TdD3dC2v

Synthesis Overview

The synthesis of diamondoids presents varying degrees of complexity. Adamantane is readily synthesized in high yields through Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6] This accessibility has contributed to its widespread use in medicinal chemistry. The synthesis of higher diamondoids is more challenging, often resulting in lower yields and requiring more complex procedures.[3]

DiamondoidPrecursor ExampleCatalystTypical YieldReference
Adamantane TetrahydrodicyclopentadieneAlCl₃ (Lewis Acid)30-60%[3][6]
Diamantane Various C₁₄H₂₀ isomersAlBr₃ (Lewis Acid)Moderate[3]
Triamantane Not readily synthesized, often isolated-Very Low (from petroleum)[3][5]

Biological Activities and Applications in Drug Development

The unique structural and physicochemical properties of diamondoids have led to their exploration in various therapeutic areas. Adamantane derivatives are the most prominent, with several approved drugs on the market. The applications of diamantane and triamantane in medicine are less developed but represent an area of growing interest.[5]

Antiviral Activity

Amantadine and rimantadine are well-known antiviral drugs effective against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[7][8]

Signaling Pathway: Amantadine Inhibition of Influenza A M2 Proton Channel

M2_Inhibition cluster_virus Influenza A Virus Viral_Entry Viral Entry (Endocytosis) Endosome Endosome Acidification (Low pH) Viral_Entry->Endosome M2_Channel M2 Proton Channel (Open) Endosome->M2_Channel Uncoating Viral Uncoating (RNA Release) M2_Channel->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Amantadine Amantadine->M2_Channel Blocks Proton Flow

Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.

Neurodegenerative Diseases (NMDA Receptor Antagonism)

Memantine, an aminoadamantane derivative, is used in the treatment of moderate-to-severe Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[9][10][11]

Signaling Pathway: Memantine's Modulation of NMDA Receptor Activity

NMDA_Modulation cluster_synapse Glutamatergic Synapse Glutamate_Release Excessive Glutamate Release (Pathological) NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens channel Excitotoxicity Neuronal Damage (Excitotoxicity) Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks channel (Voltage-dependent) Normal_Signal Normal Synaptic Transmission Memantine->Normal_Signal Allows

Caption: Memantine blocks excessive NMDA receptor activity while permitting normal function.

Drug Resistance (P-glycoprotein Inhibition)

Certain adamantane derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells.

Experimental Workflow: P-glycoprotein (P-gp) Inhibition Assay

Pgp_Inhibition_Workflow Cell_Culture Culture P-gp expressing cells (e.g., MDR1-MDCK) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Incubation Incubate with test compounds (Adamantane derivatives) Seeding->Incubation Substrate_Addition Add fluorescent P-gp substrate (e.g., Calcein-AM) Incubation->Substrate_Addition Fluorescence_Measurement Measure intracellular fluorescence Substrate_Addition->Fluorescence_Measurement Data_Analysis Calculate IC₅₀ values Fluorescence_Measurement->Data_Analysis

References

Benchmarking New Adamantane Analogs Against Existing Antiviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of novel adamantane analogs against established antiviral drugs. The information is supported by experimental data from recent studies, with a focus on quantitative analysis and detailed methodologies.

Introduction to Adamantane Antivirals

Adamantane and its derivatives have a long history in antiviral therapy, with amantadine and rimantadine being the first licensed drugs for influenza A virus infections.[1][2] These compounds function by targeting the M2 proton channel of the virus, a crucial component in the viral replication cycle.[1][3] However, the emergence of widespread resistance has necessitated the development of new adamantane analogs with improved efficacy and a broader spectrum of activity.[4] Recent research has focused on modifying the adamantane scaffold to overcome resistance and to explore activity against other viruses, including SARS-CoV-2.[5][6]

Mechanism of Action

The primary antiviral mechanism of adamantane derivatives against influenza A virus involves the blockade of the M2 ion channel.[3][7] This channel is a tetrameric protein that allows protons to enter the virion upon its entry into the host cell's endosome. The resulting acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm. By physically obstructing the M2 channel, adamantane analogs prevent this pH drop, thereby halting viral replication at an early stage.[2][8]

In the context of coronaviruses, the mechanism of adamantane derivatives is less defined. Some studies suggest that they may interfere with the viral E protein channel, while others propose that they inhibit viral entry by increasing the pH of endosomes, which in turn affects the activity of host cell proteases like Cathepsin L, essential for viral processing.[6][9]

Diagram of M2 Proton Channel Inhibition by Adamantane Analogs

Caption: Inhibition of the influenza A M2 proton channel by an adamantane analog, preventing viral uncoating.

Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of new adamantane analogs compared to benchmark antiviral drugs against Influenza A virus and SARS-CoV-2. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, indicating the drug concentration required to inhibit viral replication by 50%. A lower value signifies higher potency.

Table 1: Antiviral Activity against Influenza A Virus (H3N2)

CompoundVirus StrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine A/Hong Kong/68MDCKCPE Reduction25.42>100>3.9[10]
Rimantadine A/Hong Kong/68MDCKCPE ReductionNot ReportedNot ReportedNot Reported
Glycyl-rimantadine (4b) A/Hong Kong/68MDCKCPE Reduction7.14>100>14.0[10]
Leucyl-rimantadine (4d) A/Hong Kong/68MDCKCPE Reduction15.21>100>6.6[10]
Phenylalanyl-amantadine (5e) A/Hong Kong/68MDCKCPE Reduction59.71>100>1.7[10]

Table 2: Antiviral Activity against SARS-CoV-2

CompoundVirus StrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine WA/01Vero E6CPE Reduction120-130>300>2.3[1]
Rimantadine WA/01Vero E6CPE Reduction30-40>300>7.5[1]
Tromantadine WA/01Vero E6CPE Reduction60-100>300>3.0[1]
Compound [I] (aminoadamantane derivative) Not SpecifiedVero CCL-81Not Specified0.32>1000>3125[5]
Amantadine Not SpecifiedVero CCL-81Not Specified39.71>1000>25.1[5]
Amantadine Not SpecifiedVero E6CPE Reduction83-119Not ReportedNot Reported[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral activity studies. The following are generalized protocols for the key assays cited in this guide.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Experimental Workflow for CPE Assay

CPE_Workflow A 1. Seed host cells in 96-well plates B 2. Prepare serial dilutions of test compounds A->B C 3. Add compound dilutions to the cells B->C D 4. Infect cells with the virus C->D E 5. Incubate for a defined period (e.g., 72 hours) D->E F 6. Assess cell viability (e.g., Neutral Red or Crystal Violet staining) E->F G 7. Quantify viability and calculate IC50/EC50 F->G

Caption: A typical workflow for a Cytopathic Effect (CPE) reduction assay.

Detailed Steps:

  • Cell Seeding: Host cells (e.g., Vero E6, MDCK) are seeded into 96-well microplates and incubated until a confluent monolayer is formed.[12][13]

  • Compound Preparation: Test compounds are serially diluted to various concentrations in cell culture medium.[12]

  • Treatment: The culture medium is removed from the cells, and the compound dilutions are added. Control wells with no compound (virus control) and no virus (cell control) are included.[9][14]

  • Infection: A predetermined amount of virus is added to all wells except the cell control wells.[13]

  • Incubation: The plates are incubated at an optimal temperature (e.g., 37°C) for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 48-72 hours).[13]

  • Staining: The medium is removed, and the remaining viable cells are stained with a dye such as crystal violet or neutral red.[9][14]

  • Quantification: The dye is eluted, and the absorbance is measured using a plate reader. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by regression analysis of the dose-response curve.[12]

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Experimental Workflow for Plaque Reduction Assay

Plaque_Assay_Workflow A 1. Seed host cells in 6- or 12-well plates B 2. Infect cell monolayers with a known amount of virus A->B C 3. Incubate for viral adsorption B->C D 4. Overlay cells with a semi-solid medium containing serial dilutions of the test compound C->D E 5. Incubate until plaques are visible D->E F 6. Fix and stain the cells to visualize plaques E->F G 7. Count the plaques and calculate the percent inhibition F->G

Caption: A generalized workflow for a Plaque Reduction Assay.

Detailed Steps:

  • Cell Seeding: Confluent monolayers of susceptible cells are prepared in multi-well plates (e.g., 6- or 12-well).[15]

  • Infection: The cell monolayers are infected with a dilution of virus that will produce a countable number of plaques.[16]

  • Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1-2 hours).[15]

  • Overlay: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized plaques.[17]

  • Incubation: The plates are incubated for several days until visible plaques are formed in the control wells.[16]

  • Visualization: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to make the plaques visible.[16]

  • Quantification: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells to determine the percentage of plaque reduction. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[7]

Conclusion

The development of new adamantane analogs shows significant promise in overcoming the limitations of older drugs in this class. As demonstrated in the comparative data, novel derivatives can exhibit substantially higher potency against both influenza A virus and emerging viruses like SARS-CoV-2. The continued exploration of the adamantane scaffold, guided by quantitative antiviral assays and a deeper understanding of their mechanisms of action, is a valuable strategy in the search for new and effective antiviral therapies. Researchers and drug developers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data in the evaluation of these promising compounds.

References

Unveiling the Predictive Power of Computational Models for Adamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to predict key properties of adamantane derivatives. The performance of these models is evaluated against experimental data, offering insights into their accuracy and applicability in the drug discovery pipeline.

Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile scaffold in medicinal chemistry, lending its unique properties to a wide array of therapeutic agents. Predicting the physicochemical and biological properties of its derivatives is crucial for accelerating drug design and development. This guide delves into the validation of computational models for predicting three critical properties of adamantane derivatives: binding affinity, antiviral activity, and solubility, alongside a discussion on cytotoxicity.

Predicting Binding Affinity: A Close Look at Free Energy Calculations

The ability to accurately predict how strongly a molecule will bind to its target is a cornerstone of rational drug design. For adamantane derivatives, which are known to target various proteins, including the influenza A M2 proton channel, computational methods such as Free Energy Perturbation (FEP) and alchemical free energy calculations are frequently employed.

Data Presentation: Computational vs. Experimental Binding Affinity

The following table summarizes the performance of alchemical free energy calculations in predicting the relative binding free energies (ΔΔG) of aminoadamantane derivatives to the influenza A/M2 transmembrane domain, validated by experimental data from Isothermal Titration Calorimetry (ITC).

Adamantane DerivativeComputational ModelPredicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)
AmantadineAlchemical Free Energy (BAR)--
RimantadineAlchemical Free Energy (BAR)0.2 ± 0.10.1
(S)-RimantadineAlchemical Free Energy (BAR)0.2 ± 0.10.1
(R)-RimantadineAlchemical Free Energy (BAR)0.2 ± 0.10.1
N-methyl-amantadineAlchemical Free Energy (BAR)0.5 ± 0.10.4
N-ethyl-amantadineAlchemical Free Energy (BAR)0.8 ± 0.10.7

BAR: Bennett Acceptance Ratio method

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: The macromolecule (e.g., M2 protein) and the adamantane derivative (ligand) are prepared in an identical, well-matched buffer to minimize heats of dilution. Samples are thoroughly degassed before use.

  • Instrumentation: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the macromolecule solution, and the injection syringe is loaded with the ligand solution.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Logical Workflow for Binding Affinity Prediction and Validation

cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_model Alchemical Free Energy (e.g., BAR) free_energy Calculate Relative Binding Free Energy (ΔΔG) comp_model->free_energy md_sim Molecular Dynamics Simulation md_sim->comp_model comparison Compare Computational and Experimental ΔΔG free_energy->comparison Predicted ΔΔG itc_exp Isothermal Titration Calorimetry (ITC) exp_data Determine Experimental Binding Affinity (ΔΔG) itc_exp->exp_data exp_data->comparison Experimental ΔΔG validation Validate Model Accuracy comparison->validation

Workflow for predicting and validating the binding affinity of adamantane derivatives.

Predicting Antiviral Activity: The Role of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are particularly useful for predicting the antiviral potency of novel adamantane derivatives.

Data Presentation: 3D-QSAR CoMFA Model vs. Experimental Antiviral Activity

The table below presents a comparison of the predicted and experimental anti-influenza A (H3N2) activity (IC50) for a set of amantadine analogues, based on a 3D-QSAR Comparative Molecular Field Analysis (CoMFA) model.[1]

CompoundPredicted pIC50Experimental IC50 (µM)
Amantadine Analogue 15.305.01
Amantadine Analogue 24.8514.13
Amantadine Analogue 34.6223.99
Rimantadine-Glycine Conjugate6.150.71

pIC50 = -log(IC50)

The CoMFA model demonstrated a good predictive correlation (R²test) for the test set of compounds.[1]

Experimental Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 96-well plates.

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus.

  • Compound Treatment: The infected cells are then treated with various concentrations of the adamantane derivatives.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of viral plaque formation, is then calculated.

Signaling Pathway of Influenza A M2 Channel Inhibition

cluster_virus Influenza A Virus cluster_cell Host Cell Endosome M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Facilitates Uncoating Viral Replication Viral Replication vRNP->Viral Replication endosome_lumen Acidic Endosome Lumen (Low pH) protons Protons (H+) protons->M2_channel Influx adamantane Adamantane Derivative adamantane->M2_channel Blocks Channel

Inhibition of the influenza A M2 proton channel by adamantane derivatives.

Predicting Solubility: From Sublimation to Solvation

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Computational models can be used to predict the solubility of adamantane derivatives in various solvents.

Data Presentation: Experimental Solubility of Adamantane Sulfonamide Derivatives

The following table presents the experimentally determined mole fraction solubility (x) of two adamantane sulfonamide derivatives in buffer (pH 7.4) at different temperatures.[2]

CompoundTemperature (K)Solubility (x · 105)
N-(Adamantan-1-yl)benzenesulfonamide298.151.25
303.151.60
308.152.05
313.152.62
N-(Adamantan-1-yl)-4-methylbenzenesulfonamide298.150.45
303.150.58
308.150.74
313.150.95
Experimental Protocol: Isothermal Saturation Method

Methodology:

  • Sample Preparation: An excess amount of the solid adamantane derivative is added to a known volume of the solvent (e.g., buffer pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid, typically by centrifugation or filtration.

  • Concentration Analysis: The concentration of the adamantane derivative in the saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-spectrophotometry.

  • Solubility Calculation: The solubility is calculated from the measured concentration.

Assessing Cytotoxicity: An In Vitro Perspective

While computational models for predicting toxicity are evolving, in vitro assays remain the gold standard for validating these predictions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: A specific number of cells are seeded into each well of a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the adamantane derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated further. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Conclusion

The validation of computational models against robust experimental data is paramount for their reliable application in drug discovery. This guide highlights that while computational methods show promise in predicting the properties of adamantane derivatives, experimental verification remains indispensable. For binding affinity, free energy calculation methods provide valuable insights that correlate well with ITC data. In the realm of antiviral activity, QSAR models serve as effective tools for predicting potency, with in vitro assays providing the necessary validation. Similarly, understanding solubility and cytotoxicity requires a synergistic approach, combining computational predictions with established experimental protocols. As computational models continue to evolve in sophistication, their integration with high-quality experimental data will undoubtedly streamline the journey of adamantane-based therapeutics from concept to clinic.

References

Safety Operating Guide

Proper Disposal of 3,4-Diaminoanisole (3,4-DAA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

3,4-Diaminoanisole (3,4-DAA), a chemical intermediate utilized in various organic synthesis applications, requires careful handling and disposal due to its potential hazards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is crucial for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if inhaled, swallowed, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory system.[1] The related isomer, 2,4-Diaminoanisole, is a suspected carcinogen, and therefore, this compound should be handled with appropriate caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

Quantitative Data for 3,4-Diaminoanisole

Property3,4-Diaminoanisole (CAS: 102-51-2)2,4-Diaminoanisole (CAS: 615-05-4) - for reference
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 138.17 g/mol [3]138.17 g/mol [4]
Appearance Dark Brown to Black Oil to Waxy Solid[5]Needle-like solid[4]
Melting Point 46-48°C[1]67-68°C[6]
Boiling Point 302.4 ± 22.0 °C at 760 mmHg[1]221°C[6]
Density 1.2 ± 0.1 g/cm³[1]Not Available
Solubility Soluble in DMSO (Slightly), Methanol (Slightly).[5] The dihydrochloride salt is soluble in water.[7]Soluble in alcohol and hot ether; slightly soluble in DMSO.[8]
Toxicity (LD50/LC50) Not Available[1]LD50 Rat (intraperitoneal): 116 mg/kg[8]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. The following procedure provides a general guideline for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Collection and Segregation

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinse water from cleaning contaminated glassware, must be collected as hazardous waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic waste.

  • Use a designated, properly labeled, and sealable waste container. The container must be made of a material compatible with aromatic amines.

Step 2: Spill Management

  • In the event of a small spill, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1] Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Ensure the spill area is decontaminated after cleanup.

Step 3: Decontamination of Glassware and Surfaces

  • All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., methanol or ethanol) and collect the rinsate as hazardous waste.

  • After the initial solvent rinse, wash with soap and water.

Step 4: Final Disposal

  • The primary recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility. Aromatic amines can be destroyed in a high-temperature incinerator equipped with an afterburner and scrubber.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Ensure that the waste container is properly labeled with the full chemical name and associated hazards.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 3,4-Diaminoanisole.

G This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Use Fume Hood) start->ppe Safety First spill Spill Occurs start->spill waste_gen Waste Generation (Unused chemical, contaminated materials, spill residue) ppe->waste_gen segregate Segregate Waste (Non-halogenated organic waste) waste_gen->segregate container Collect in Labeled, Compatible Waste Container segregate->container storage Store Waste Securely in Satellite Accumulation Area container->storage spill_cleanup Spill Cleanup (Absorb and collect for disposal) spill->spill_cleanup spill_cleanup->container ehs_pickup Arrange for EHS Pickup storage->ehs_pickup transport Transport by Licensed Hazardous Waste Hauler ehs_pickup->transport end Final Disposal: Incineration transport->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.